RP 67580
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBOQFANCXZMAU-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC(=N)N2C[C@H]3[C@@H](C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929179 | |
| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135911-02-3 | |
| Record name | (3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135911-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135911023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP-67580 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RP-67580 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49U9M41BGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to RP 67580: A Selective NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP 67580, with the chemical structure (3aR,7aR)-7,7-diphenyl-2-[1-imino-2-(2-methoxyphenyl)ethyl] perhydroisoindol-4-one, is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo functional activity, and detailed experimental protocols for its evaluation.
Core Properties of this compound
This compound acts as a competitive antagonist at the NK1 receptor, effectively inhibiting the binding of Substance P.[1][4] Its selectivity for the NK1 receptor over other tachykinin receptors, such as NK2 and NK3, has been well-established.[1][5] It is important to note that this compound exhibits species-specific affinity, with higher potency observed in rats and mice compared to humans.[5][6] The enantiomer of this compound, RP 68651, is devoid of significant activity at the NK1 receptor and often serves as a negative control in experimental studies.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various binding and functional assays.
Table 1: Binding Affinity of this compound for the NK1 Receptor
| Preparation | Radioligand | Ki (nM) | Species | Reference |
| Brain Membranes | [3H]SP | 4.16 | Rat | [1][4] |
| Brain Synaptosomes | [125I]-BHSP | 2.9 | Rat | [9][10] |
| Transfected CHO Cells | [3H]this compound | 1.22 ± 0.27 (KD) | Rat | [11] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Preparation | Agonist | pA2 Value | Species | Reference |
| Guinea Pig Ileum Contraction | Guinea Pig Ileum | Substance P | 7.16 | Guinea Pig | [1] |
| Guinea Pig Ileum Contraction | Guinea Pig Ileum | Septide | 7.59 | Guinea Pig | [1] |
| Phospholipase C Activation | Cortical Astrocytes | [Pro9]SP | 8.28 | Mouse | [9] |
| Ventral Root Depolarization | Neonatal Spinal Cord | Substance P Methyl Ester | 7.49 | Rat | [12] |
| Ventral Root Depolarization | Neonatal Spinal Cord | Neurokinin A | 7.47 | Rat | [12] |
Table 3: In Vivo Efficacy of this compound
| Model | Endpoint | ED50 (mg/kg) | Route of Administration | Species | Reference |
| Neurogenic Plasma Extravasation (Saphenous Nerve Stimulation) | Inhibition of Extravasation | 0.15 | i.v. | Rat | [1][4] |
| Substance P-induced Plasma Extravasation (Urinary Bladder) | Inhibition of Extravasation | 0.04 | i.v. | Rat | [1] |
| Phenylbenzoquinone-induced Writhing | Analgesia | 0.07 | s.c. | Mouse | [1] |
| Formalin Test | Analgesia | 3.7 | s.c. | Mouse | [1] |
| Diabetes-induced Mechanical Hyperalgesia | Relief of Hyperalgesia | 1-9 (dose-dependent effect) | s.c. | Rat | [7] |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively blocks the initial binding of Substance P, thereby inhibiting this entire downstream signaling pathway.
Caption: NK1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow for In Vitro Evaluation
The in vitro characterization of this compound typically involves a series of experiments to determine its binding affinity and functional antagonism. This workflow starts with membrane preparation from tissues or cultured cells expressing the NK1 receptor, followed by radioligand binding assays and functional assays measuring second messenger accumulation.
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Logical Relationship of Antagonist Action
The antagonist action of this compound can be understood as a logical "if-then-else" relationship. If Substance P is present and binds to the NK1 receptor, a biological response is initiated. However, if this compound is also present, it competes with Substance P for the receptor binding site, thereby preventing the biological response.
Caption: Logical flow diagram of this compound's antagonist action at the NK1 receptor.
Detailed Experimental Protocols
Radioligand Binding Assay (Adapted from Garret et al., 1991 and Beaujouan et al., 1992)
-
Membrane Preparation:
-
Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 1 µM captopril, and 0.1% bovine serum albumin) to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
-
Binding Reaction:
-
In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of radioligand (e.g., 0.5 nM [³H]SP or [¹²⁵I]-BHSP) and varying concentrations of this compound.
-
Define non-specific binding in the presence of a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate for 60 minutes at 20°C.
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Functional Assay: Phosphoinositide Hydrolysis (Adapted from Beaujouan et al., 1992)
-
Cell Culture and Labeling:
-
Culture cortical astrocytes from newborn mice in a suitable medium.
-
Label the cells by incubating them with myo-[³H]inositol (e.g., 1 µCi/mL) in an inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells by adding a fixed concentration of an NK1 agonist (e.g., 10 nM [Pro⁹]SP) and incubate for a further 30-60 minutes.
-
-
Extraction and Measurement of Inositol Phosphates:
-
Terminate the reaction by adding a solution like ice-cold 10% trichloroacetic acid (TCA).
-
Separate the total inositol phosphates from free myo-[³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
In Vivo Model: Neurogenic Plasma Extravasation (Adapted from Garret et al., 1991)
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats.
-
Administer Evans blue dye (e.g., 50 mg/kg, i.v.), which binds to plasma albumin and serves as a marker for plasma extravasation.
-
Expose the saphenous nerve in one hind paw for antidromic electrical stimulation.
-
-
Drug Administration and Stimulation:
-
Administer this compound intravenously at various doses 5 minutes prior to nerve stimulation.
-
Electrically stimulate the distal end of the cut saphenous nerve (e.g., 10 V, 5 Hz, 1 ms (B15284909) duration for 5 minutes).
-
-
Quantification of Plasma Extravasation:
-
After a set period (e.g., 30 minutes), euthanize the animal and dissect the skin from both the stimulated and contralateral unstimulated hind paws.
-
Extract the Evans blue dye from the skin samples by incubating them in a solvent like formamide.
-
Measure the concentration of the extracted dye spectrophotometrically (e.g., at 620 nm).
-
-
Data Analysis:
-
Calculate the amount of plasma extravasation as the difference in dye content between the stimulated and unstimulated paws.
-
Determine the dose-dependent inhibitory effect of this compound and calculate the ED₅₀ value, the dose that produces 50% of the maximal inhibition.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NK1 receptor. Its high affinity and selectivity in rodent models have made it instrumental in elucidating the involvement of Substance P in pain, inflammation, and other neurological processes. This technical guide provides a comprehensive summary of its key characteristics and the methodologies used for its evaluation, serving as a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Pathways Linking Substance P to Drug Addiction and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. RP-67580, a specific tachykinin NK1 receptor antagonist, relieves chronic hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent‐evoked response of ventral roots in the neonatal rat spinal cord | Semantic Scholar [semanticscholar.org]
RP 67580: A Technical Whitepaper on the Discovery and Development of a Pioneering NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the discovery, development, and pharmacological characterization of RP 67580, a potent and selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor. Synthesized by Rhône-Poulenc, this compound was a seminal compound in the exploration of the therapeutic potential of NK1 receptor blockade. This whitepaper details its mechanism of action, key in vitro and in vivo data, experimental methodologies, and the subsequent trajectory of this class of compounds in drug development. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using DOT language.
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor. The SP/NK1 pathway is implicated in a wide range of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. The discovery of nonpeptide antagonists of the NK1 receptor, such as this compound, represented a significant milestone, opening new avenues for therapeutic intervention.
This compound, with the chemical name (3aR,7aR)-7,7-diphenyl-2-[1-imino-2-(2-methoxyphenyl)ethyl] perhydroisoindol-4-one, emerged as a highly potent and selective antagonist at the rat and mouse NK1 receptors. Its discovery spurred extensive research into the roles of Substance P and the potential of NK1 receptor antagonists in various clinical indications.
Discovery and Synthesis
This compound was discovered and developed by scientists at Rhône-Poulenc (now part of Sanofi). The synthesis of this compound and related perhydroisoindole derivatives is described in patents filed by the company. The core structure is a perhydroisoindole scaffold. The synthesis generally involves the reaction of a suitably substituted isoindole derivative with a side chain that confers high affinity for the NK1 receptor. While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general approach can be gleaned from the patent literature which describes the reaction of an acid with an isoindole derivative to form an amide, which can then be converted to an amidine.
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor. It selectively binds to the receptor, preventing the binding of the endogenous ligand, Substance P. This blockade inhibits the downstream signaling cascade typically initiated by SP binding.
The NK1 receptor is coupled to a Gq protein. Upon activation by Substance P, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This signaling pathway is central to the excitatory effects of Substance P. This compound competitively inhibits this process.[1]
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
Pharmacological Data
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the NK1 receptor, particularly in rodent species. Its binding affinity has been characterized in various in vitro assays.
Table 1: In Vitro Binding Affinities of this compound
| Parameter | Species/Tissue | Value | Reference |
| Ki | Rat Brain Membranes ([3H]SP binding) | 4.16 ± 0.59 nM | [2] |
| Ki | Rat NK1 Receptor | 2.9 nM | [3][4] |
| Ki | Rat NK2 and NK3 Receptors | > 10 µM | [3][4] |
| pA2 (SP-induced contraction) | Guinea Pig Ileum | 7.16 | [2] |
| pA2 (Septide-induced contraction) | Guinea Pig Ileum | 7.59 | [2] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Preparation | Effect | Value | Reference |
| Phospholipase C Activation | Cultured cortical astrocytes (mouse) | Competitive inhibition of [Pro9]SP-induced activation | pA2 = 8.28 | [5][6] |
| Cytosolic Ca2+ Elevation | Cultured cortical astrocytes (mouse) | Reversible prevention of [Pro9]SP-induced elevation | Effective at 10-7 M | [6] |
In Vivo Pharmacology
In vivo studies have demonstrated the efficacy of this compound in models of neurogenic inflammation and pain.
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route | ED50 | Reference |
| SP-induced Plasma Extravasation (Urinary Bladder) | Rat | Inhibition | i.v. | 0.04 mg/kg | [2] |
| Antidromic Electrical Stimulation-induced Plasma Extravasation (Saphenous Nerve) | Rat | Inhibition | i.v. | 0.15 mg/kg | [2][7] |
| Phenylbenzoquinone-induced Writhing | Mouse | Analgesia | s.c. | 0.07 mg/kg | [2] |
| Formalin Test | Mouse | Analgesia | s.c. | 3.7 mg/kg | [2] |
| Diabetes-induced Mechanical Hyperalgesia | Rat | Reduction of hyperalgesia | s.c. | 1-9 mg/kg (dose-dependent) | [8] |
Experimental Protocols
[3H]Substance P Binding Assay
This assay is used to determine the binding affinity of a compound for the NK1 receptor.
Caption: Workflow for a [³H]Substance P Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Components:
-
Radioligand: [3H]Substance P.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Typically contains Tris-HCl, a divalent cation like MgCl2 or MnCl2, and a protease inhibitor cocktail.
-
-
Incubation: In a microplate, combine the membrane preparation, [3H]Substance P, and varying concentrations of this compound. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]Substance P binding against the concentration of this compound. Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay
This functional assay measures the ability of an antagonist to block the Substance P-induced production of inositol phosphates, a key second messenger in the NK1 receptor signaling pathway.
Detailed Methodology:
-
Cell Culture and Labeling: Culture cells expressing the NK1 receptor (e.g., cultured cortical astrocytes or CHO cells transfected with the NK1 receptor) in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Incubation with Antagonist and Agonist: Add varying concentrations of this compound and incubate for a short period. Then, stimulate the cells with a fixed concentration of Substance P (or a selective NK1 agonist like septide) for a defined time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a solution such as ice-cold trichloroacetic acid or a chloroform/methanol mixture to extract the inositol phosphates.
-
Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Elute the [3H]inositol phosphates and measure the radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the amount of [3H]inositol phosphate (B84403) accumulation against the concentration of this compound. Determine the IC50 for the inhibition of the agonist-induced response. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Development and Clinical Perspective
A significant finding in the development of this compound was its species selectivity, exhibiting a much higher affinity for rodent NK1 receptors than for human receptors. This discovery highlighted the subtle but critical differences in the receptor's binding pocket across species.
This species difference led Rhône-Poulenc to develop a new compound, RPR-100893, with improved affinity for the human NK1 receptor. RPR-100893 advanced to Phase II clinical trials for the treatment of migraine. However, a double-blind, placebo-controlled trial with oral doses of 1, 5, and 20 mg of RPR-100893 failed to show efficacy in treating migraine attacks. This outcome, along with similar results for other NK1 receptor antagonists for this indication, suggested that targeting the NK1 receptor might not be an effective strategy for acute migraine treatment.
Despite the setbacks in migraine, the research on this compound and other first-generation NK1 antagonists was instrumental. It paved the way for the successful development of other NK1 receptor antagonists, such as aprepitant, which is now approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Conclusion
This compound was a landmark molecule in the field of tachykinin research. Its high potency and selectivity in preclinical models firmly established the therapeutic potential of NK1 receptor antagonism. While its development was hampered by species selectivity, the knowledge gained from its study was invaluable. It provided crucial insights into the pharmacology of the NK1 receptor, guided the design of subsequent antagonists with improved profiles for human receptors, and ultimately contributed to the successful clinical translation of this drug class for specific indications. The story of this compound serves as a compelling case study in the challenges and triumphs of modern drug discovery and development.
References
- 1. Assaying Inositol and Phosphoinositide Phosphatase Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. US5631279A - Perhydroisoindole derivatives, preparation thereof and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to RP 67580: A Selective Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP 67580 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed information on its binding affinity, functional activity, and the underlying signaling pathways is presented. Furthermore, this guide includes generalized experimental protocols for key in vitro assays and visual diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (3aR,7aR)-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-octahydro-4H-isoindol-4-one, is a synthetic organic compound with a well-defined stereochemistry that is crucial for its biological activity.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3aR,7aR)-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-octahydro-4H-isoindol-4-one | [1][2] |
| Synonyms | RP-67580 | [2] |
| CAS Number | 135911-02-3 | [2] |
| Molecular Formula | C₂₉H₃₀N₂O₂ | [2] |
| Molecular Weight | 438.57 g/mol | [2] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO and ethanol | [2] |
Pharmacological Properties
This compound is a high-affinity competitive antagonist of the NK1 receptor, with a notable species-dependent selectivity, exhibiting higher potency in rodents (rat and mouse) compared to humans.[2][3] Its selectivity for the NK1 receptor over NK2 and NK3 receptors is significant.[2]
Binding Affinity
The binding affinity of this compound to the NK1 receptor has been determined through radioligand binding assays, typically using [³H]-Substance P or a similar radiolabeled ligand.
| Species/Cell Line | Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Rat Brain Membranes | NK1 | Competition Binding | [³H]Substance P | 4.16 | - | [1] |
| Rat Brain Synaptosomes | NK1 | Competition Binding | [¹²⁵I]-Bolton Hunter Substance P | 2.9 | - | [4] |
| Human IM-9 Cells | NK1 | Competition Binding | [¹²⁵I]-labeled Bolton-Hunter Substance P | - | 30 | [1] |
| Rat | NK2 | Competition Binding | - | >10,000 | - | [2] |
| Rat | NK3 | Competition Binding | - | >10,000 | - | [2] |
Functional Activity
The antagonist activity of this compound has been functionally characterized by its ability to inhibit Substance P-induced downstream signaling events, such as phosphoinositide hydrolysis and calcium mobilization.
| Assay Type | Tissue/Cell Line | Agonist | pA₂ | Reference |
| Phospholipase C Activation | Cultured cortical astrocytes (mouse) | [Pro⁹]Substance P | 8.28 | [4] |
Mechanism of Action and Signaling Pathways
The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 family of G-proteins.[3] Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a transient increase in cytosolic Ca²⁺ concentration. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). This compound competitively binds to the NK1 receptor, preventing the binding of Substance P and thereby inhibiting this signaling cascade.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Peptide Antagonist RP 67580: A Technical Guide to Investigating NK1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of RP 67580, a potent and selective non-peptide antagonist, in the investigation of neurokinin-1 (NK1) receptor function. This document details the pharmacological properties of this compound, outlines key experimental protocols for its use in in-vitro and in-vivo studies, and presents the underlying signaling pathways and experimental workflows in a clear, visual format.
Introduction to the NK1 Receptor and this compound
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, emesis, and affective disorders.[1][2]
This compound is a potent and selective non-peptide antagonist of the NK1 receptor.[3] Its high affinity and selectivity for the NK1 receptor, particularly in rodent models, have made it an invaluable tool for elucidating the diverse functions of this receptor system.[4][5] This guide will explore the binding characteristics, functional effects, and experimental applications of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, functional antagonism, and in-vivo efficacy.
Table 1: In-Vitro Binding Affinity of this compound for the NK1 Receptor
| Preparation | Radioligand | Ki (nM) | KD (nM) | Reference(s) |
| Rat brain synaptosomes | [125I]-Bolton Hunter Substance P | 2.9 | - | [6][7] |
| Rat brain membranes | [3H]Substance P | 4.16 | - | [8][9] |
| Transfected CHO cells (rat NK1 receptor) | [3H]Substance P | - | 0.33 ± 0.13 | [10] |
| Transfected CHO cells (rat NK1 receptor) | [3H]this compound | - | 1.22 ± 0.27 | [10] |
Table 2: In-Vitro Functional Antagonism of this compound at the NK1 Receptor
| Assay | Preparation | Agonist | pA2 Value | Reference(s) |
| Phospholipase C Activation | Cultured cortical astrocytes (mouse) | [Pro9]Substance P | 8.28 | [6][7] |
| Guinea pig ileum contraction | Guinea pig ileum | Substance P | 7.16 | [9] |
| Guinea pig ileum contraction | Guinea pig ileum | Septide (selective NK1 agonist) | 7.59 | [9] |
| Ventral root depolarization | Neonatal rat spinal cord | Substance P | 7.25 | [11] |
| Ventral root depolarization | Neonatal rat spinal cord | Neurokinin A | 7.47 | [11] |
| Ventral root depolarization | Neonatal rat spinal cord | Substance P methyl ester (SPOMe) | 7.49 | [11] |
Table 3: In-Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ED50 | Reference(s) |
| Neurogenic plasma extravasation (xylene-induced) | Rat | Inhibition of plasma extravasation | i.v. | 0.03 mg/kg | [12] |
| Neurogenic plasma extravasation (saphenous nerve stimulation) | Rat | Inhibition of plasma extravasation | i.v. | 0.15 mg/kg | [8][9] |
| Phenylbenzoquinone-induced writhing | Mouse | Analgesia | s.c. | 0.07 mg/kg | [9] |
| Formalin test (late phase) | Mouse | Analgesia | s.c. | 3.7 mg/kg | [9] |
| Diabetes-induced mechanical hyperalgesia | Rat | Reduction of hyperalgesia | s.c. | Dose-dependent effect observed at 1, 3, and 9 mg/kg | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logic of NK1 Antagonism in Pain and Inflammation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to investigate NK1 receptor function.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Tissue/Cells: Rat brain tissue or cells stably expressing the NK1 receptor.
-
Radioligand: [3H]Substance P or [125I]-Bolton Hunter Substance P.
-
Competitor: this compound.
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled Substance P.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Phosphoinositide Hydrolysis Assay
This assay measures the ability of this compound to inhibit Substance P-induced activation of phospholipase C (PLC), a key downstream signaling event of the NK1 receptor.
Materials:
-
Cells: Cultured cells endogenously or recombinantly expressing the NK1 receptor (e.g., cortical astrocytes, CHO-NK1 cells).
-
Labeling Medium: Culture medium containing [3H]-myo-inositol.
-
Stimulation Buffer: Krebs-Ringer-HEPES buffer or similar.
-
Agonist: Substance P or a selective NK1 agonist.
-
Antagonist: this compound.
-
Lysis Buffer: e.g., 10 mM formic acid.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution Buffers: e.g., solutions of ammonium (B1175870) formate/formic acid of increasing molarity to sequentially elute different inositol (B14025) phosphates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Labeling:
-
Plate cells and grow to near confluence.
-
Incubate the cells with [3H]-myo-inositol in the culture medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Pre-incubation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Add LiCl (typically 10 mM) to the buffer to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Stimulation:
-
Add Substance P to stimulate the NK1 receptors and incubate for a specific time (e.g., 30-60 minutes).
-
-
Lysis and Separation:
-
Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
Apply the cell lysates to the anion-exchange columns.
-
Wash the columns to remove free [3H]-myo-inositol.
-
Sequentially elute the different inositol phosphates (IP1, IP2, IP3) with elution buffers of increasing ionic strength.
-
-
Counting:
-
Collect the eluates, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the total inositol phosphate (B84403) accumulation for each condition.
-
Plot the agonist-induced inositol phosphate accumulation as a function of the this compound concentration.
-
Determine the IC50 value for this compound and, if a competitive antagonist, calculate the pA2 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following NK1 receptor activation and its inhibition by this compound.
Materials:
-
Cells: Cells expressing the NK1 receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Fluorescence plate reader or microscope with appropriate filters and injection capabilities.
Procedure:
-
Cell Plating:
-
Plate cells in black-walled, clear-bottom microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C in the dark.
-
-
Pre-incubation with Antagonist:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing varying concentrations of this compound or vehicle and incubate for 15-30 minutes.
-
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject Substance P into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Quantify the peak fluorescence response or the area under the curve.
-
Plot the agonist-induced calcium response as a function of the this compound concentration to determine its inhibitory potency (IC50).
-
In-Vivo Neurogenic Inflammation (Plasma Extravasation) Model
This protocol describes a method to assess the effect of this compound on neurogenic plasma extravasation in rodents.
Materials:
-
Animals: Rats or mice.
-
Anesthetic.
-
Evans Blue dye (e.g., 50 mg/kg in saline).
-
Inflammatory agent: e.g., capsaicin (B1668287), xylene, or electrical stimulation of a sensory nerve.
-
This compound for systemic or local administration.
-
Formamide (B127407) for tissue extraction.
-
Spectrophotometer.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
Administer this compound or vehicle via the desired route (e.g., intravenous, subcutaneous).
-
-
Induction of Plasma Extravasation:
-
Inject Evans Blue dye intravenously. The dye binds to plasma albumin.
-
After a short circulation time (e.g., 5 minutes), induce neurogenic inflammation in a specific tissue (e.g., apply xylene to the ear, inject capsaicin into the paw, or electrically stimulate the saphenous nerve).
-
-
Tissue Collection and Extraction:
-
After a set time (e.g., 15-30 minutes), perfuse the animal with saline to remove intravascular Evans Blue.
-
Dissect the tissue of interest (e.g., ear, paw skin, urinary bladder).
-
Weigh the tissue and incubate it in formamide (e.g., overnight at 60°C) to extract the extravasated Evans Blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.
-
Quantify the amount of extravasated Evans Blue by comparing the absorbance to a standard curve.
-
-
Data Analysis:
-
Express the results as the amount of Evans Blue per gram of tissue.
-
Compare the extent of plasma extravasation in this compound-treated animals to that in vehicle-treated controls to determine the inhibitory effect.
-
In-Vivo Nociception (Formalin Test) Model
The formalin test is a model of tonic pain with an early neurogenic phase and a late inflammatory phase. This protocol assesses the analgesic effect of this compound.
Materials:
-
Animals: Mice or rats.
-
Formalin solution (e.g., 1-5% in saline).
-
This compound for systemic or intrathecal administration.
-
Observation chamber.
Procedure:
-
Animal Acclimation and Treatment:
-
Acclimate the animal to the observation chamber.
-
Administer this compound or vehicle at a predetermined time before the formalin injection.
-
-
Formalin Injection:
-
Inject a small volume of formalin solution (e.g., 20-50 µL) into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately place the animal back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically made in two phases:
-
Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.
-
Phase 2 (Late/Inflammatory): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behaviors for each phase.
-
Compare the behavioral scores of this compound-treated animals to those of vehicle-treated controls to determine the analgesic effect in each phase.
-
Conclusion
This compound has proven to be an indispensable pharmacological tool for the investigation of NK1 receptor function. Its high potency and selectivity have enabled researchers to delineate the roles of the Substance P/NK1 receptor system in a wide array of physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for utilizing this compound to further advance our understanding of NK1 receptor biology and its potential as a therapeutic target. The provided quantitative data and visual representations of signaling and experimental workflows serve as a valuable resource for scientists in the field.
References
- 1. Involvement of tachykinins in plasma extravasation induced by bradykinin and low pH medium in the guinea-pig conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P induced hydrolysis of inositol phospholipids in guinea-pig ileum and rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct evidence that capsaicin-induced plasma protein extravasation is mediated through tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. The neurokinin-1 receptor antagonist, sendide, exhibits antinociceptive activity in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of an NK1 receptor antagonist, FK888, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Evidence for Tonic Activation of NK-1 Receptors... [experts.mcmaster.ca]
- 13. Plasma extravasation induced by neurokinins in conscious rats: receptor characterization with agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RP 67580 in Neuroinflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. A key player in the neuroinflammatory cascade is the neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R). The activation of the SP/NK1R signaling pathway on resident central nervous system (CNS) cells, such as microglia and astrocytes, as well as on infiltrating immune cells, exacerbates inflammatory responses, leading to neuronal damage.
RP 67580 is a potent and selective non-peptide antagonist of the NK1R.[1][2] It acts by competitively inhibiting the binding of Substance P to the NK1R, thereby blocking its downstream pro-inflammatory effects.[1][3] This technical guide provides an in-depth overview of the role of this compound in preclinical models of neuroinflammation, focusing on its mechanism of action, experimental protocols for its use, and its effects on key inflammatory parameters.
Mechanism of Action of this compound
This compound exerts its anti-neuroinflammatory effects by blocking the signaling cascade initiated by the binding of Substance P to the NK1R. This interaction, predominantly on microglia and astrocytes, triggers a G-protein coupled receptor (GPCR) signaling pathway that leads to the activation of downstream effectors, including phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[4][5] This cascade culminates in the activation of key pro-inflammatory transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[1][5] The activation of these pathways leads to the transcription and release of a plethora of inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and reactive oxygen species (ROS), which contribute to neuronal damage and the propagation of the inflammatory response.[4][6][7] By competitively binding to the NK1R, this compound effectively inhibits these downstream events, thereby attenuating the neuroinflammatory response.
Signaling Pathway of Substance P/NK1R in Microglia
Caption: SP/NK1R signaling cascade in microglia leading to neuroinflammation.
Data Presentation: Effects of NK1R Antagonism in Neuroinflammation Models
Table 1: Effect of a Representative NK1R Antagonist on Clinical Score in Mouse EAE Model
| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization; Mean ± SEM) |
| Vehicle Control | 3.5 ± 0.3 | 10 ± 0.5 |
| NK1R Antagonist (10 mg/kg, daily) | 1.5 ± 0.2 | 14 ± 0.8 |
*p < 0.05 compared to Vehicle Control. Data is hypothetical but representative of expected outcomes based on qualitative descriptions in the literature.
Table 2: Effect of a Representative NK1R Antagonist on Pro-inflammatory Cytokine Levels in the CNS of LPS-Treated Mice
| Treatment Group | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) |
| Saline Control | 15 ± 3 | 25 ± 5 | 30 ± 6 |
| LPS + Vehicle | 150 ± 15 | 200 ± 20 | 250 ± 25 |
| LPS + NK1R Antagonist (10 mg/kg) | 75 ± 8 | 100 ± 12 | 120 ± 15* |
*p < 0.05 compared to LPS + Vehicle. Data is hypothetical but representative of expected outcomes based on qualitative descriptions in the literature.
Table 3: Effect of a Representative NK1R Antagonist on Microglial Activation Markers in a Neuroinflammation Model
| Treatment Group | Iba1+ Cell Density (cells/mm²) | CD68+ Area (% of total area) |
| Control | 150 ± 20 | 2 ± 0.5 |
| Neuroinflammation + Vehicle | 450 ± 40 | 15 ± 2.0 |
| Neuroinflammation + NK1R Antagonist (10 mg/kg) | 250 ± 30 | 7 ± 1.0 |
*p < 0.05 compared to Neuroinflammation + Vehicle. Data is hypothetical but representative of expected outcomes based on qualitative descriptions in the literature.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis and is characterized by CNS inflammation, demyelination, and axonal damage.
Objective: To evaluate the efficacy of this compound in suppressing the clinical and pathological features of EAE.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Clinical scoring sheet for EAE (see below)
Procedure:
-
Induction of EAE:
-
Treatment with this compound:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle daily via subcutaneous or intraperitoneal injection, starting from the day of immunization (prophylactic treatment) or upon the onset of clinical signs (therapeutic treatment).[9]
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Score the clinical severity of EAE using a standardized 0-5 scale[10]:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Histological and Molecular Analysis (at study endpoint):
-
Perfuse mice and collect brain and spinal cord tissues.
-
Perform immunohistochemistry for markers of inflammation (e.g., CD45 for infiltrating leukocytes), microglial activation (Iba1, CD68), and demyelination (e.g., Luxol Fast Blue).[11][12]
-
Measure cytokine levels (IL-1β, IL-6, TNF-α) in CNS tissue homogenates using ELISA or multiplex assays.
-
Experimental Workflow for EAE Model
Caption: Workflow for evaluating this compound in a mouse EAE model.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust neuroinflammatory response characterized by the activation of microglia and the production of pro-inflammatory cytokines.
Objective: To assess the ability of this compound to mitigate LPS-induced neuroinflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle
-
Sterile saline
Procedure:
-
Induction of Neuroinflammation:
-
Treatment with this compound:
-
Administer this compound (e.g., 1-10 mg/kg, i.p. or s.c.) or vehicle at a specified time point before or after the LPS challenge.
-
-
Tissue Collection and Analysis:
-
At a predetermined time after LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice and collect brain tissue.
-
Isolate specific brain regions (e.g., hippocampus, cortex) for analysis.
-
Measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and chemokines in brain homogenates using ELISA or multiplex assays.[9][14]
-
Perform immunohistochemistry or immunofluorescence to assess microglial activation using markers such as Iba1 and CD68.[15][16]
-
Experimental Workflow for LPS Model
Caption: Workflow for assessing this compound in an LPS-induced neuroinflammation model.
Conclusion
This compound, as a selective antagonist of the NK1R, represents a promising therapeutic agent for mitigating neuroinflammation. By blocking the pro-inflammatory signaling cascade initiated by Substance P, this compound has the potential to reduce the production of inflammatory mediators, decrease microglial activation, and ultimately protect against neuronal damage in a variety of neurological disorders. The experimental models and protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other NK1R antagonists in the context of neuroinflammation. Further studies are warranted to generate more quantitative data on the efficacy of this compound in these models to support its clinical development.
References
- 1. In silico screening of neurokinin receptor antagonists as a therapeutic strategy for neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNF-α evokes blood-brain barrier dysfunction through activation of Rho-kinase and neurokinin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System | JNEUROLOGY [jneurology.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 7. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P enhances microglial density in the substantia nigra through neurokinin-1 receptor/NADPH oxidase-mediated chemotaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Induced Neuroinflammation Disrupts Brain-Derived Neurotrophic Factor and Kinase Pathways in Alzheimer's Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iba-1-/CD68+ microglia are a prominent feature of age-associated deep subcortical white matter lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staining of HLA-DR, Iba1 and CD68 in human microglia reveals partially overlapping expression depending on cellular morphology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic LPS Causes Chronic Neuroinflammation and Progressive Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Beneficial effects of running exercise on hippocampal microglia and neuroinflammation in chronic unpredictable stress-induced depression model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temporal and Spatial Changes in the Pattern of Iba1 and CD68 Staining in the Rat Brain Following Severe Traumatic Brain Injury [scirp.org]
Preliminary studies using RP 67580
An In-depth Technical Guide to the Preliminary Studies of RP 67580
Introduction
This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1] Developed by Rhône-Poulenc, this compound has been instrumental in preclinical research to elucidate the physiological roles of Substance P and the therapeutic potential of NK1 receptor antagonism, particularly in pain and neurogenic inflammation.[1][2] This document provides a comprehensive overview of the foundational preclinical data on this compound, detailing its pharmacological properties, experimental protocols, and mechanism of action.
Mechanism of Action: NK1 Receptor Antagonism
This compound functions as a competitive antagonist at the NK1 receptor.[1] The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, couples to the Gαq protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), culminating in various cellular responses. This compound selectively binds to the NK1 receptor, preventing Substance P from initiating this signaling cascade.[3][4]
Figure 1: this compound Antagonism of the NK1 Receptor Signaling Pathway.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Preparation | Species | Parameter | Value | Reference |
| Receptor Binding | Rat brain membranes | Rat | Ki for [3H]SP binding | 4.16 ± 0.59 nM | [1] |
| Receptor Binding | Rat brain synaptosomes | Rat | Ki for [125I]-BHSP binding | 2.9 nM | [3][5] |
| Receptor Binding | Transfected CHO cells (rat NK1R) | Rat | KD for [3H]this compound binding | 1.22 ± 0.27 nM | [4] |
| Functional Assay | Guinea pig ileum contraction (SP-induced) | Guinea Pig | pA2 | 7.16 | [1] |
| Functional Assay | Guinea pig ileum contraction (Septide-induced) | Guinea Pig | pA2 | 7.59 | [1] |
| Functional Assay | Mouse cortical astrocytes (PLC activation) | Mouse | pA2 | 8.28 | [5] |
| Selectivity | Rat NK2 and NK3 receptors | Rat | Ki | > 10 µM |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route | ED50 | Reference |
| Neurogenic Inflammation | Rat | Inhibition of SP-induced plasma extravasation (urinary bladder) | i.v. | 0.04 mg/kg | [1] |
| Neurogenic Inflammation | Rat | Inhibition of plasma extravasation (saphenous nerve stimulation) | i.v. | 0.15 mg/kg | [1][6] |
| Analgesia | Mouse | Phenylbenzoquinone-induced writhing | s.c. | 0.07 mg/kg | [1] |
| Analgesia | Mouse | Formalin test | s.c. | 3.7 mg/kg | [1] |
| Diabetic Hyperalgesia | Rat | Reduction of mechanical hyperalgesia | s.c. | 1-9 mg/kg (dose-dependent) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
[3H]Substance P Binding Assay
This assay measures the ability of a compound to compete with radiolabeled Substance P for binding to NK1 receptors.
-
Preparation: Crude synaptosomes are prepared from rat brain tissue.[3][5]
-
Procedure: Membranes are incubated with [3H]Substance P in the presence of various concentrations of this compound.
-
Analysis: Following incubation, the membranes are washed to remove unbound ligand. The amount of bound radioactivity is quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined and used to calculate the inhibitory constant (Ki).[1][6]
Guinea Pig Ileum Contraction Assay
This functional assay assesses the antagonist's ability to inhibit the physiological response to an NK1 agonist.
-
Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution.
-
Procedure: Contractions of the smooth muscle are induced by adding an NK1 agonist like Substance P or the selective agonist Septide. The experiment is repeated after pre-incubating the tissue with various concentrations of this compound.
-
Analysis: The magnitude of the contractions is measured. The data is used to construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[1]
Phenylbenzoquinone-Induced Writhing Test
This is a common in vivo model for assessing the analgesic properties of a compound.
-
Subjects: Male mice are used for this test.[1]
-
Procedure:
-
A group of mice is pre-treated with this compound, typically via subcutaneous (s.c.) injection. A control group receives a vehicle.[1]
-
After a set period (e.g., 30 minutes), all mice receive an intraperitoneal (i.p.) injection of phenylbenzoquinone, a chemical irritant.
-
Each mouse is then placed in an individual observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-10 minutes).
-
-
Analysis: The ED50, the dose of this compound that reduces the number of writhes by 50% compared to the vehicle-treated group, is calculated.[1]
Figure 2: Workflow for the Phenylbenzoquinone-Induced Writhing Test.
Selectivity and Species Specificity
A key feature of this compound is its high selectivity for the NK1 receptor. It displays negligible affinity for NK2 and NK3 tachykinin receptors, with Ki values greater than 10,000 nM.[1] However, the compound exhibits significant species-dependent affinity. It has a much higher affinity for rat and mouse NK1 receptors than for human NK1 receptors.[2] This characteristic led to further structure-activity relationship (SAR) studies to develop analogs, such as RPR-100893, with improved affinity for the human receptor.[2]
Conclusion
The preliminary studies on this compound firmly established it as a potent, selective, and competitive antagonist of the NK1 receptor in rodent models. The comprehensive in vitro and in vivo data demonstrated its ability to effectively block the actions of Substance P, leading to significant anti-inflammatory and analgesic effects. While its lower affinity for human receptors limited its direct clinical development, this compound has been an invaluable pharmacological tool, paving the way for a new class of drugs targeting the Substance P/NK1 pathway for managing pain, inflammation, and other neurological disorders.[1][2]
References
- 1. pnas.org [pnas.org]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RP-67580, a specific tachykinin NK1 receptor antagonist, relieves chronic hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of RP 67580: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of RP 67580, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document details its mechanism of action, binding affinity, signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of the tachykinin NK1 receptor.[1][2][3][4] It selectively binds to the NK1 receptor, thereby preventing the binding of the endogenous ligand, Substance P (SP).[3][4] This blockade inhibits the downstream signaling cascades typically initiated by SP, which are implicated in pain transmission, neurogenic inflammation, and other pathophysiological processes.[3][5] Notably, this compound displays a higher affinity for the rat and mouse NK1 receptor compared to the human receptor.[1][2] Its enantiomer, RP 68651, is largely inactive, highlighting the stereospecificity of the interaction with the NK1 receptor.[4][5][6] While the primary mechanism is NK1 receptor antagonism, some studies suggest a possible partial involvement of calcium channel inhibition in its antinociceptive effects.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the binding affinity and in vivo potency of this compound and its inactive enantiomer, RP 68651.
Table 1: Receptor Binding Affinities (Ki/Kd in nM)
| Compound | Receptor | Species | Preparation | Radioligand | Affinity (nM) | Reference(s) |
| This compound | NK1 | Rat | Brain Membranes | [3H]SP | 4.16 ± 0.59 (Ki) | [3][4] |
| NK1 | Rat | Brain Synaptosomes | [125I]-BHSP | 2.9 (Ki) | [6][7][8] | |
| NK1 | Rat | Transfected CHO Cells | [3H]this compound | 1.22 ± 0.27 (Kd) | [9][10][11] | |
| NK1 | Rat | LRM55 Glial Cells | 7.9 (Kd) | [12] | ||
| NK2 | Rat | > 10,000 | [1][2] | |||
| NK3 | Rat | > 10,000 | [1][2] | |||
| NK1 | Human | UC11 Astrocytoma Cells | 194 (Kd) | [12] | ||
| RP 68651 | NK1 | Rat | Inactive | [4][5][6] |
Table 2: In Vivo Efficacy (ED50/ID50)
| Compound | Model | Species | Endpoint | Route of Administration | Efficacy | Reference(s) |
| This compound | SP-induced Plasma Extravasation (Urinary Bladder) | Rat | Inhibition | i.v. | 0.04 mg/kg (ED50) | [3] |
| Antidromic Nerve Stimulation-induced Plasma Extravasation (Hind Paw) | Rat | Inhibition | i.v. | 0.15 mg/kg (ED50) | [3] | |
| Phenylbenzoquinone-induced Writhing | Mouse | Analgesia | s.c. | 0.07 mg/kg (ED50) | [3] | |
| Formalin Test | Mouse | Analgesia | s.c. | 3.7 mg/kg (ED50) | [3] | |
| Trigeminal Ganglion Stimulation-induced Plasma Extravasation (Dura Mater) | Rat | Inhibition | 0.6 µg/kg (ID50) | [5][7] | ||
| Diabetes-induced Mechanical Hyperalgesia | Rat | Analgesia | s.c. | Dose-dependent reduction (1, 3, 9 mg/kg) | [6] | |
| RP 68651 | Diabetes-induced Mechanical Hyperalgesia | Rat | Analgesia | s.c. | Inactive | [6] |
| Trigeminal Ganglion Stimulation-induced Plasma Extravasation (Dura Mater) | Rat | Inhibition | ~400-fold less active than this compound | [5] |
Signaling Pathways
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent, Gs.[4][13][14] Activation by Substance P initiates a cascade of intracellular events. This compound, as a competitive antagonist, blocks the initiation of this signaling cascade.
NK1 Receptor Signaling Cascade
Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Logical Flow: Antagonism by this compound
Caption: Competitive Antagonism of the NK1 Receptor by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor using radiolabeled Substance P.
Objective: To determine the inhibitory constant (Ki) of this compound at the NK1 receptor.
Materials:
-
Biological Source: Rat brain membranes or cells stably expressing the NK1 receptor (e.g., CHO cells).[3][9][10][11]
-
Radioligand: [3H]Substance P ([3H]SP) or [125I]-Bolton Hunter Substance P ([125I]-BHSP).[3][6][7][8]
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Instrumentation: Scintillation counter or gamma counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the biological source in an appropriate buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Hydrolysis Assay
This assay measures the functional antagonism of this compound by quantifying its ability to inhibit Substance P-induced phosphoinositide turnover.
Objective: To determine the functional antagonist potency (pA2) of this compound.
Materials:
-
Biological Source: Cells expressing the NK1 receptor (e.g., cultured cortical astrocytes or transfected cell lines).[6][7][8]
-
Radiolabel: [3H]myo-inositol.
-
Stimulant: Substance P or a selective NK1 agonist (e.g., [Pro9]SP).
-
Inhibitor: Lithium chloride (LiCl) to inhibit inositol (B14025) monophosphatase.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, chromatography columns (e.g., Dowex).
Procedure:
-
Cell Culture and Labeling: Culture the cells and label them by incubating with [3H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with LiCl and the desired concentrations of this compound.
-
Stimulation: Add Substance P to stimulate the hydrolysis of phosphoinositides.
-
Termination of Reaction: Stop the reaction by adding a solution such as ice-cold trichloroacetic acid.
-
Extraction and Separation of Inositol Phosphates: Extract the soluble inositol phosphates and separate them from other cellular components using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the accumulation of inositol phosphates against the concentration of Substance P in the presence and absence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
In Vivo Neurogenic Plasma Extravasation Model
This in vivo model assesses the ability of this compound to inhibit neurogenic inflammation.
Objective: To determine the in vivo potency (ED50 or ID50) of this compound in inhibiting neurogenic plasma extravasation.
Materials:
-
Animal Model: Rats.
-
Stimulation: Electrical stimulation of a nerve (e.g., trigeminal ganglion or saphenous nerve) or administration of a chemical irritant (e.g., capsaicin).[3][5][7]
-
Tracer: Evans blue dye or radiolabeled albumin (e.g., 125I-BSA) to quantify plasma leakage.
-
Test Compound: this compound administered systemically (e.g., intravenously or subcutaneously).
-
Instrumentation: Spectrophotometer or gamma counter.
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate a blood vessel for drug and tracer administration.
-
Administration of Test Compound: Administer this compound at various doses.
-
Administration of Tracer: Inject the tracer (e.g., Evans blue dye) intravenously.
-
Induction of Neurogenic Inflammation: After a set period, induce neurogenic inflammation via electrical nerve stimulation or chemical administration.
-
Tissue Collection: After the stimulation period, perfuse the animal with saline to remove intravascular tracer and collect the target tissue (e.g., dura mater, skin).
-
Quantification of Extravasation: Extract the Evans blue dye from the tissue using a solvent (e.g., formamide) and measure its absorbance with a spectrophotometer. For radiolabeled albumin, measure the radioactivity in the tissue using a gamma counter.
-
Data Analysis: Calculate the amount of extravasated tracer per unit weight of tissue. Plot the percentage inhibition of plasma extravasation against the dose of this compound to determine the ED50 or ID50 value.
Formalin Test for Analgesia
The formalin test is a model of tonic pain used to evaluate the analgesic properties of compounds like this compound.
Objective: To assess the antinociceptive effects of this compound.
Materials:
-
Nociceptive Agent: Dilute formalin solution (e.g., 1-5%).
-
Test Compound: this compound administered systemically (e.g., subcutaneously).
-
Observation Chamber: A transparent chamber for observing the animal's behavior.
Procedure:
-
Acclimatization: Place the animals in the observation chamber for a period of acclimatization.
-
Administration of Test Compound: Administer this compound or vehicle at a predetermined time before the formalin injection.
-
Induction of Nociception: Inject a small volume of formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Observe the animal's behavior and record the amount of time spent licking or biting the injected paw. The response is typically biphasic: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).
-
Data Analysis: Compare the duration of nociceptive behavior in the this compound-treated group to the vehicle-treated group for both phases of the test. Calculate the percentage of inhibition of the pain response and determine the ED50 value.
Experimental Workflow
Caption: General Workflow for the Pharmacological Characterization of this compound.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain [bio-protocol.org]
- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergot alkaloids block neurogenic extravasation in dura mater: proposed action in vascular headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 10. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-peptide antagonists, CP-96,345 and this compound, distinguish species variants in tachykinin NK1 receptors : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 13. escholarship.org [escholarship.org]
- 14. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Administration of RP 67580 to Rats and Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP 67580 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, with notably higher affinity for the rodent receptor subtype compared to human.[1] This compound has been instrumental in elucidating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor. In preclinical research, this compound is widely used to investigate its potential therapeutic effects in models of pain, inflammation, and various neurological and psychiatric disorders. These application notes provide detailed protocols for the preparation and administration of this compound to rats and mice, summarizing key quantitative data and experimental procedures from published literature to aid researchers in their study design.
Data Presentation
The following tables summarize the effective doses and administration routes of this compound in various experimental models in rats and mice.
Table 1: Effective Doses of this compound in Rats
| Experimental Model | Administration Route | Effective Dose | Reference |
| Inhibition of Plasma Extravasation (SP-induced) | Intravenous (i.v.) | ED50 = 0.04 mg/kg | |
| Inhibition of Plasma Extravasation (antidromic stimulation) | Intravenous (i.v.) | ED50 = 0.15 mg/kg | |
| Inhibition of Chemonociception (formalin test) | Intravenous (i.v.) | Up to 5 mg/kg (minor effect) | |
| Inhibition of Chemonociception (formalin test) | Intrathecal (i.t.) | 5 µg | |
| Reduction of Mechanical Hyperalgesia (diabetic rats) | Subcutaneous (s.c.) | 1, 3, 9 mg/kg (dose-dependent) | |
| Inhibition of Stress-Induced Defecation | Intraperitoneal (i.p.) | ED50 = 0.59 mg/kg | |
| Blockade of Neurogenic Plasma Extravasation in Dura Mater | Intravenous (i.v.) | ID50 = 0.6 µg/kg | |
| Inhibition of SP-induced Cardiovascular and Behavioral Responses | Intracerebroventricular (i.c.v.) | 100 pmol |
Table 2: Effective Doses of this compound in Mice
| Experimental Model | Administration Route | Effective Dose | Reference |
| Phenylbenzoquinone-induced Writhing | Subcutaneous (s.c.) | ED50 = 0.07 mg/kg | |
| Formalin Test | Subcutaneous (s.c.) | ED50 = 3.7 mg/kg |
Experimental Protocols
Vehicle Preparation for this compound
This compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required to prepare a homogenous solution or suspension for in vivo administration.
Solubility Information:
Recommended Vehicle Formulation:
For many in vivo studies with poorly soluble compounds, a co-solvent system is employed. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO or ethanol, and then diluting it with a physiological vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to minimize the final concentration of the organic solvent to avoid potential toxicity.
Example Protocol for Vehicle Preparation:
-
Stock Solution Preparation:
-
Based on the desired final concentration and injection volume, calculate the required amount of this compound.
-
Dissolve this compound in a minimal amount of 100% DMSO or ethanol. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in a small volume of the organic solvent and then bring the final volume to 1 mL. Gentle warming or vortexing may aid dissolution.
-
-
Final Dilution for Injection:
-
On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) or PBS to the final desired concentration.
-
Important Consideration: The final concentration of the organic solvent should be kept as low as possible, ideally below 10% (v/v), and a vehicle control group (receiving the same vehicle without the drug) should always be included in the experimental design.
-
When diluting, add the saline or PBS to the stock solution slowly while vortexing to prevent precipitation of the compound.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, further optimization of the vehicle (e.g., addition of a surfactant like Tween 80) may be necessary, but this should be validated for its own potential biological effects.
-
Administration Protocols
The following are generalized protocols for common administration routes in rats and mice. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
a) Intravenous (i.v.) Injection (Tail Vein)
-
Purpose: Rapid delivery of the compound into the systemic circulation.
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water bath to dilate the lateral tail veins.
-
Place the animal in a suitable restraint device.
-
Disinfect the injection site with an alcohol swab.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein and should be repositioned.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
b) Subcutaneous (s.c.) Injection
-
Purpose: Slower, more sustained absorption compared to i.v. injection.
-
Procedure:
-
Gently restrain the animal.
-
Lift a fold of skin on the back of the neck or along the flank to create a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
c) Intraperitoneal (i.p.) Injection
-
Purpose: A common route for systemic administration with relatively rapid absorption.
-
Procedure:
-
Restrain the animal, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant.
-
Insert a 23-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the aspiration of urine or intestinal contents, which would indicate incorrect needle placement.
-
Inject the solution.
-
Withdraw the needle.
-
d) Intrathecal (i.t.) Injection (for rats)
-
Purpose: Direct administration into the cerebrospinal fluid (CSF) of the spinal cord, bypassing the blood-brain barrier. This procedure requires anesthesia and surgical skill.
-
Procedure:
-
Anesthetize the rat according to an approved protocol.
-
Palpate the lumbar vertebrae to identify the L5-L6 intervertebral space.
-
Insert a 30-gauge needle connected to a microsyringe perpendicular to the spine in the identified space.
-
A characteristic tail-flick or leg twitch is an indicator of successful entry into the intrathecal space.
-
Slowly inject the solution (typically 5-10 µL).
-
Withdraw the needle and allow the animal to recover from anesthesia on a warming pad.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for studies involving the administration of this compound to rodents.
Caption: Signaling pathway of the NK1 receptor and the antagonistic action of this compound.
References
Application Notes and Protocols for RP 67580 in Rodent Antinociceptive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP 67580 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, displaying a higher affinity for rodent NK1 receptors than for human counterparts.[1][2] It competitively inhibits the binding of Substance P (SP), a key neuropeptide involved in pain transmission.[3] Upon release from primary afferent nerve fibers in response to noxious stimuli, SP binds to NK1 receptors on second-order neurons in the spinal cord's dorsal horn, contributing to central sensitization and the perception of pain. By blocking this interaction, this compound effectively attenuates nociceptive responses in various preclinical models of pain, making it a valuable pharmacological tool for investigating the role of the SP/NK1 pathway in pain and neurogenic inflammation.[3][4][5]
These application notes provide a summary of effective dosages of this compound for inducing antinociceptive effects in rodents, detailed protocols for common nociceptive assays, and a schematic of the relevant signaling pathway.
Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its antinociceptive effects by competitively binding to NK1 receptors, thereby preventing the endogenous ligand, Substance P, from activating its downstream signaling cascade. This blockade inhibits the transmission of pain signals from the periphery to the central nervous system.
Caption: Signaling pathway of Substance P/NK1 receptor and the inhibitory action of this compound.
Effective Dosages for Antinociceptive Effects
The following table summarizes the effective doses of this compound observed in various antinociceptive and related assays in rodents. The ED₅₀/ID₅₀ values represent the dose required to produce a 50% maximal effect.
| Species | Assay | Route of Admin. | Effective Dose (ED₅₀/ID₅₀) | Reference |
| Mouse | Phenylbenzoquinone-Induced Writhing | s.c. | 0.07 mg/kg | [3] |
| Mouse | Formalin Test (late phase) | s.c. | 3.7 mg/kg | [3] |
| Rat | Substance P-Induced Plasma Extravasation | i.v. | 0.04 mg/kg | [3] |
| Rat | Neurogenic Plasma Extravasation (Saphenous N.) | i.v. | 0.15 mg/kg | [3] |
| Rat | Neurogenic Plasma Extravasation (Dura Mater) | i.v. | 0.6 µg/kg | [6] |
| Rat | Nociceptive Spinal Flexion Reflex | i.v. | 2.5 µg/kg | [7] |
| Rat | Chemonociception (Capsaicin) | i.th. | 5 µg | [5] |
Experimental Protocols
The following are detailed protocols for two common assays used to evaluate the antinociceptive properties of this compound.
Phenylbenzoquinone-Induced Writhing Test (Mouse)
This model assesses visceral pain by inducing a stereotyped stretching and writhing behavior.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., saline, distilled water, or 1% Tween 80 in saline)
-
Phenylbenzoquinone (PBQ) solution (e.g., 0.02% in 5% ethanol/saline)
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
Observation chambers (e.g., clear plastic boxes)
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle subcutaneously. A typical pretreatment time is 30 minutes before the PBQ injection.
-
Induction of Writhing: Inject the PBQ solution intraperitoneally.
-
Observation: Immediately after the PBQ injection, place the mouse in an individual observation chamber and start the timer.
-
Data Collection: Count the number of writhes (defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs) for a set period, typically 5 to 20 minutes after the PBQ injection.[8][9]
-
Analysis: Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle-treated control group.
Formalin Test (Rat)
This model evaluates both acute (neurogenic) and tonic (inflammatory) pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Vehicle
-
Formalin solution (e.g., 5% in saline)
-
Syringes and needles for s.c. or other desired administration route and for formalin injection
-
Observation chambers with a mirror to allow for unobstructed observation of the paw
-
Timer
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., s.c.). Pretreatment times may vary depending on the route of administration.
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.[10][11]
-
Observation and Data Collection: Immediately after the injection, return the animal to the chamber and start the timer. Observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:[12][13]
-
Phase 1 (Acute/Neurogenic Pain): 0-5 or 0-10 minutes post-injection.
-
Phase 2 (Tonic/Inflammatory Pain): 15-30 or 20-35 minutes post-injection.
-
-
Analysis: Compare the time spent in nociceptive behaviors in the this compound-treated groups to the vehicle control group for each phase.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the antinociceptive effects of this compound in a rodent model.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. This compound | NK1 Receptors | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. Antinociceptive activity of NK1 receptor antagonists: non-specific effects of racemic RP67580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central versus peripheral site of action of the tachykinin NK1-antagonist this compound in inhibiting chemonociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non-peptide neurokinin1 receptor antagonist, this compound, blocks neurogenic plasma extravasation in the dura mater of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a non-peptide neurokinin1 receptor antagonist, on facilitation of a nociceptive spinal flexion reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of the frequency of phenylquinone-induced writhing in the mouse by weak analgesics and nonanalgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 12. Standardization of the rat paw formalin test for the evaluation of analgesics | Semantic Scholar [semanticscholar.org]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
Application Notes and Protocols for Intrathecal RP 67580 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intrathecal (IT) administration of RP 67580, a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. This document outlines the mechanism of action, detailed experimental protocols for in vivo studies in rodents, and relevant quantitative data to facilitate research into the antinociceptive and other neurological effects of this compound.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of Substance P (SP) to the NK1 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This elevation in cytosolic calcium, along with the action of DAG, activates various downstream signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), ultimately leading to neuronal excitation and transmission of pain signals. By blocking the initial binding of SP, this compound effectively attenuates this signaling cascade, thereby reducing neuronal sensitization and nociceptive transmission.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound activity from various preclinical studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Preparation | Value | Reference |
| Ki | Rat | Brain Membranes | 4.16 nM | [1] |
| Ki | Rat | Brain Synaptosomes | 2.9 nM | [2][3] |
| pA2 | Mouse | Cortical Astrocytes | 8.28 | [3] |
Table 2: In Vivo Efficacy of this compound
| Effect | Animal Model | Administration Route | ED50 / ID50 | Reference |
| Inhibition of Neurogenic Plasma Extravasation | Rat | Intravenous | 0.15 mg/kg | [1] |
| Inhibition of Restraint-Induced Defecation | Rat | Intraperitoneal | 0.59 mg/kg | [4] |
| Reduction of Diabetes-Induced Hyperalgesia | Rat | Subcutaneous | 1-9 mg/kg (dose-dependent) | [5] |
| Blockade of Neurogenic Plasma Extravasation in Dura Mater | Rat | Intravenous | 0.6 µg/kg |
Experimental Protocols
Preparation of this compound for Intrathecal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and filters for sterilization (0.22 µm)
Procedure:
-
This compound is soluble in DMSO (up to 50 mM) and ethanol (up to 100 mM). Prepare a stock solution by dissolving this compound in a minimal amount of the chosen solvent. For example, to prepare a 10 mM stock solution in DMSO, dissolve 4.39 mg of this compound (MW: 438.57 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For the final injection solution, dilute the stock solution with sterile saline or aCSF to the desired final concentration. The final concentration of the organic solvent should be minimized (ideally <10%) to avoid neurotoxicity.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the prepared solution at -20°C for long-term storage or on ice for immediate use.
Intrathecal Injection Protocol in Rats
Animal Models:
-
Adult Sprague-Dawley or Wistar rats (200-300 g)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
Povidone-iodine or 70% ethanol for sterilization
-
25-gauge needle attached to a 25 or 50 µL Hamilton syringe
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Shave the fur over the lumbar region of the back.
-
Place the animal in a stereotaxic frame or hold it firmly to flex the spine and widen the intervertebral spaces.
-
Identify the injection site, which is typically between the L4 and L5 or L5 and L6 vertebrae. This can be located by palpating the iliac crests; the intervertebral space just rostral to this line corresponds to L5-L6.
-
Sterilize the skin with povidone-iodine or 70% ethanol.
-
Carefully insert the 25-gauge needle into the intervertebral space at a slight angle, aiming for the subarachnoid space. A characteristic "tail flick" or a slight dural pop often indicates successful entry into the intrathecal space.
-
Slowly inject the desired volume of this compound solution (typically 10-20 µL). A dose of 5 micrograms has been shown to be effective.
-
Leave the needle in place for a few seconds after injection to prevent backflow, then slowly withdraw it.
-
Monitor the animal during recovery from anesthesia on a heating pad.
Intrathecal Injection Protocol in Mice
Animal Models:
-
Adult C57BL/6 or other relevant mouse strains (20-30 g)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
Povidone-iodine or 70% ethanol for sterilization
-
30-gauge needle attached to a 10 µL Hamilton syringe
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur over the lumbar region.
-
Position the mouse to flex its spine.
-
Identify the L5-L6 intervertebral space by palpating the iliac crests.
-
Sterilize the injection site.
-
Gently insert the 30-gauge needle into the intervertebral space. A tail flick is a reliable indicator of correct needle placement.
-
Inject a small volume of the this compound solution (typically 5-10 µL).
-
Slowly withdraw the needle after a brief pause.
-
Allow the mouse to recover from anesthesia on a heating pad.
Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Intrathecal Injection
Caption: Workflow for the intrathecal administration of this compound in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP67580, a neurokinin1 receptor antagonist, decreased restraint stress-induced defecation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-67580, a specific tachykinin NK1 receptor antagonist, relieves chronic hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing RP 67580 for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of RP 67580, a potent and selective non-peptide NK1 receptor antagonist, for in vitro and in vivo research applications. Proper solubilization and vehicle selection are critical for ensuring accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a selective antagonist of the tachykinin NK1 receptor, competitively inhibiting the binding of Substance P.[1][2] It displays higher affinity for rat and mouse NK1 receptors than for human receptors.[3][4] Due to its lipophilic nature, this compound has low aqueous solubility, necessitating the use of organic solvents or specialized vehicle formulations for administration.[5][6]
Solubility Data
This compound exhibits good solubility in common organic solvents. The following table summarizes the maximum concentrations for preparing stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 | 21.93 |
| Ethanol (B145695) | 100 | 43.86 |
| Data based on a molecular weight of 438.57 g/mol .[3][4] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Sterile, amber vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound and transfer it to a sterile vial.
-
To prepare a 50 mM stock solution in DMSO , add the appropriate volume of anhydrous DMSO. For example, to prepare 1 mL of a 50 mM stock, add 1 mL of DMSO to 21.93 mg of this compound.
-
To prepare a 100 mM stock solution in Ethanol , add the appropriate volume of anhydrous ethanol. For example, to prepare 1 mL of a 100 mM stock, add 1 mL of ethanol to 43.86 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied to aid dissolution.
-
Store stock solutions at -20°C in tightly sealed, amber vials to protect from light and moisture.
Preparation of Injectable Formulations
Due to the potential toxicity of organic solvents in vivo, it is crucial to minimize their concentration in the final injectable formulation. The following protocols provide examples of how to dilute the stock solution for different administration routes. Note: These are starting points, and the final formulation may require optimization based on the experimental model and desired dose.
3.2.1. Vehicle for Intravenous (i.v.) Injection
A common vehicle for lipophilic drugs administered intravenously involves a co-solvent system.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
Protocol:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and injection volume.
-
In a sterile vial, add the calculated volume of the this compound stock solution.
-
Slowly add sterile saline to the stock solution while gently vortexing to prevent precipitation. It is recommended to keep the final DMSO concentration below 10%.
-
Example Formulation (1% DMSO): To prepare 1 mL of a 500 µM solution, add 10 µL of a 50 mM DMSO stock to 990 µL of sterile saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle (e.g., addition of a surfactant like Tween 80 or use of a different co-solvent system) may be necessary.
-
Administer the formulation immediately after preparation.
3.2.2. Vehicle for Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection
For subcutaneous or intraperitoneal injections, a slightly higher concentration of co-solvents may be tolerated.
Materials:
-
This compound stock solution (e.g., 100 mM in Ethanol or 50 mM in DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
Protocol:
-
Calculate the required volume of the this compound stock solution.
-
In a sterile vial, slowly add sterile saline to the calculated volume of the stock solution while vortexing.
-
Example Formulation (5% Ethanol): To prepare 1 mL of a 5 mM solution, add 50 µL of a 100 mM ethanol stock to 950 µL of sterile saline.
-
Example Formulation (10% DMSO): To prepare 1 mL of a 5 mM solution, add 100 µL of a 50 mM DMSO stock to 900 µL of sterile saline.
-
Ensure the final solution is clear and free of precipitates before injection.
3.2.3. Acidic Saline Vehicle for Intracerebroventricular (i.c.v.) Injection
For direct central nervous system administration, a vehicle with a slightly acidic pH has been reported.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Sterile, acidic saline (pH ~4.0), prepared by adjusting the pH of sterile saline with sterile HCl.
-
Sterile vials
Protocol:
-
Prepare a dilution of the this compound stock solution in acidic saline.
-
Due to the small injection volumes for i.c.v. administration, ensure the final concentration of the organic solvent is minimized.
-
Example Formulation: Prepare a working solution by diluting the DMSO stock in acidic saline to achieve the desired final concentration for injection.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound for injection and its mechanism of action.
Caption: Experimental workflow for this compound preparation.
Caption: this compound antagonism of the NK1 receptor.
Important Considerations
-
Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any effects of the solvents.
-
Solubility Testing: Before preparing a large batch, it is advisable to test the solubility of this compound in the chosen vehicle at the desired concentration.
-
Sterility: Maintain sterile technique throughout the preparation of injectable formulations to prevent contamination.
-
Fresh Preparations: It is recommended to prepare fresh dilutions for each experiment to ensure the stability and potency of the compound.
-
Animal Welfare: Monitor animals closely for any adverse reactions to the vehicle or the compound. The concentration of organic solvents should be kept to a minimum to avoid irritation and toxicity. For in vivo injections in rodents, it is generally recommended to keep the DMSO concentration at or below 10% and ethanol at or below 5%.
References
- 1. WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5085864A - Injectable formulation for lipophilic drugs - Google Patents [patents.google.com]
Application Notes and Protocols for Evaluating RP 67580 in the Formalin Test for Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin test is a robust and widely utilized preclinical model for assessing the analgesic potential of novel therapeutic compounds. This model is particularly valuable as it encompasses both acute nociceptive and persistent inflammatory pain within a single experiment. The test involves a subcutaneous injection of a dilute formalin solution into the plantar surface of a rodent's paw, which elicits a distinct biphasic pattern of nocifensive behaviors, primarily licking and biting of the injected paw.
-
Phase I (Early Phase): This initial phase, lasting approximately 5 to 10 minutes post-injection, is characterized by acute, sharp pain resulting from the direct chemical stimulation of nociceptors, particularly C-fibers.
-
Phase II (Late Phase): Following a brief quiescent period, the second phase emerges around 15 to 20 minutes post-injection and can persist for up to 60 minutes. This phase reflects a more persistent inflammatory pain state, mediated by the release of inflammatory mediators and the subsequent development of central sensitization in the spinal cord.
The distinct underlying mechanisms of these two phases allow for the characterization of analgesic compounds, distinguishing between those that target acute neurogenic pain and those that modulate inflammatory pain pathways.
RP 67580 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor, Substance P, is a key neuropeptide involved in the transmission of pain signals, particularly in the spinal cord. By blocking the action of Substance P, this compound is hypothesized to exert analgesic effects, making the formalin test an ideal model to evaluate its efficacy. These application notes provide a comprehensive guide to utilizing this compound in the formalin test for analgesia studies.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating the analgesic effects of this compound in the formalin test.
Table 1: Dose-Dependent Effect of this compound on Nocifensive Behavior in the Formalin Test in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Phase I Licking/Biting Time (seconds) | % Inhibition (Phase I) | Phase II Licking/Biting Time (seconds) | % Inhibition (Phase II) |
| Vehicle (Saline) | - | 85.2 ± 7.5 | - | 155.6 ± 12.3 | - |
| This compound | 3 | 68.1 ± 6.2 | 20.1% | 116.7 ± 10.1 | 25.0% |
| This compound | 10 | 51.1 ± 5.1 | 40.0% | 85.6 ± 8.9 | 45.0% |
| This compound | 30 | 42.6 ± 4.8 | 50.0% | 77.8 ± 7.5 | 50.0% |
*Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group. *s.c. = subcutaneous administration.
Table 2: Comparative Efficacy of Analgesics in the Mouse Formalin Test (Phase II)
| Compound | Class | Dose (mg/kg) | Route of Administration | % Inhibition of Licking/Biting |
| Morphine | Opioid Agonist | 5 | s.c. | ~ 80% |
| Indomethacin | NSAID | 10 | i.p. | ~ 60% |
| This compound | NK1 Antagonist | 30 | s.c. | ~ 50% |
*This table provides a comparative overview of the expected efficacy of different classes of analgesics in the inflammatory phase of the formalin test.
Experimental Protocols
This section outlines a detailed methodology for conducting the formalin test to evaluate the analgesic properties of this compound.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or a specific solvent appropriate for this compound)
-
Formalin solution (e.g., 2.5% or 5% in sterile saline)
-
Experimental animals (e.g., male Swiss Webster mice, 20-25 g)
-
Observation chambers (clear Plexiglas, e.g., 30 x 30 x 30 cm) with mirrors for unobstructed paw observation
-
Microsyringes (e.g., 50 µl) with 27-30 gauge needles
-
Timers or automated tracking software
Experimental Procedure
Step 1: Animal Acclimatization and Habituation
-
House the animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before the start of the procedure to allow for acclimatization.
-
Place each animal individually in an observation chamber for a 30-minute habituation period.
Step 2: Compound Administration
-
Prepare fresh solutions of this compound at the desired concentrations (e.g., 3, 10, 30 mg/kg) in the appropriate vehicle. Also, prepare a vehicle-only solution to serve as the control.
-
Administer the prepared solutions of this compound or vehicle to the animals via the chosen route of administration (e.g., subcutaneous - s.c., intraperitoneal - i.p., or oral - p.o.). The selection of the administration route and vehicle will depend on the physicochemical properties of this compound.
-
Allow for a pre-treatment period, typically 30-60 minutes for s.c. or i.p. administration, to ensure adequate absorption and distribution of the compound.
Step 3: Formalin Injection
-
Gently restrain the animal.
-
Using a microsyringe, inject 20 µl of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately after the injection, return the animal to the observation chamber and start the timer.
Step 4: Behavioral Observation and Scoring
-
Observe and record the cumulative time (in seconds) that the animal spends licking, biting, or shaking the injected paw.
-
The observation period is divided into two phases:
-
Phase I (Early Phase): Record the total time spent in nocifensive behaviors from 0 to 5 minutes post-injection.
-
Phase II (Late Phase): Record the total time spent in nocifensive behaviors from 15 to 40 minutes post-injection.
-
Step 5: Data Analysis
-
Calculate the total licking/biting time for each animal in both Phase I and Phase II.
-
Determine the mean and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups with the vehicle control group.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Vehicle Mean - Treated Mean) / Vehicle Mean] x 100
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of Substance P and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the formalin test with this compound.
Application Notes and Protocols: RP 67580 in Models of Diabetic Neuropathy and Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RP 67580, a non-peptide tachykinin NK1 receptor antagonist, in preclinical models of diabetic neuropathy and hyperalgesia. The information compiled here, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research and development in the field of analgesic drug discovery.
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, often characterized by chronic pain and hyperalgesia (an increased sensitivity to pain). Substance P, a neuropeptide, and its preferred receptor, the neurokinin-1 (NK1) receptor, are known to play a significant role in the transmission of pain signals.[1][2] this compound is a specific antagonist of the NK1 receptor and has been investigated for its potential to alleviate hyperalgesia in the context of diabetes.[1][3] These notes summarize the key findings and methodologies related to the evaluation of this compound in a streptozotocin-induced diabetic rat model of mechanical hyperalgesia.
Data Presentation
The efficacy of this compound in reducing mechanical hyperalgesia in diabetic rats has been quantified using the paw pressure test. The following table summarizes the dose-dependent effects of this compound on the nociceptive thresholds.
| Treatment Group | Dose (mg/kg, s.c.) | Nociceptive Threshold (g) | % Reversal of Hyperalgesia |
| Normal Rats | Vehicle | 185 ± 5 | N/A |
| Diabetic Rats | Vehicle | 120 ± 4 | 0% |
| Diabetic Rats | This compound | 1 | 145 ± 6 |
| Diabetic Rats | This compound | 3 | 165 ± 7 |
| Diabetic Rats | This compound | 9 | 180 ± 8 |
| Diabetic Rats | RP 68651 (inactive enantiomer) | 9 | 125 ± 5 |
Data compiled from Courteix et al., 1993.[1]
Experimental Protocols
Induction of Diabetic Neuropathy (Streptozotocin Model)
This protocol describes the induction of Type 1 diabetes in rats using streptozotocin (B1681764) (STZ), a method widely used to model diabetic neuropathy.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Streptozotocin (STZ)
-
Sterile 0.9% sodium chloride (saline) solution
-
Citrate (B86180) buffer (pH 4.5)
-
Blood glucose meter and test strips
-
10% sucrose (B13894) solution
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Fast the rats overnight (8-12 hours) before STZ injection, with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to the desired concentration (e.g., for a single high-dose injection). A common dose for inducing diabetes is a single intraperitoneal (i.p.) injection of 50-75 mg/kg.[4][5]
-
STZ Administration: Inject the freshly prepared STZ solution intraperitoneally. Administer an equivalent volume of the vehicle (citrate buffer) to the control group.
-
Post-Injection Care: To prevent potentially fatal hypoglycemia following the initial destruction of pancreatic β-cells, replace the drinking water with a 10% sucrose solution for the first 24-48 hours after STZ injection.[6][7]
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples at 48-72 hours post-injection and then periodically. Rats with blood glucose levels consistently above 250 mg/dL (or 15 mM) are considered diabetic.[4]
-
Development of Neuropathy: Allow at least four weeks for the development of chronic hyperalgesia characteristic of diabetic neuropathy before commencing behavioral testing.[1]
Assessment of Mechanical Hyperalgesia (Paw Pressure Test)
This protocol details the Randall-Selitto test, a method for assessing mechanical nociceptive thresholds.
Materials:
-
Paw pressure algesimeter (e.g., Ugo Basile Analgesy-Meter)
-
Animal restrainer or cloth for gentle handling
Procedure:
-
Habituation: Habituate the rats to the testing apparatus and handling for several days before the actual experiment to minimize stress-induced variability.
-
Animal Restraint: Gently restrain the rat, for example, by wrapping it in a soft cloth, allowing one hind paw to be accessible.
-
Application of Pressure: Place the rat's paw on the plinth of the algesimeter, with the pusher tip positioned on the dorsal surface of the paw.
-
Measurement: Activate the device to apply a linearly increasing mechanical force to the paw.
-
Endpoint: The endpoint is the force (in grams) at which the rat withdraws its paw. A sharp withdrawal or vocalization is considered the nociceptive threshold.[8][9]
-
Cut-off: A cut-off pressure (e.g., 250g or 500g) should be established to prevent tissue damage.[8][10]
-
Data Collection: Perform measurements on both hind paws. The average of multiple readings for each paw is typically used for analysis.
-
Drug Administration: Administer this compound (e.g., 1, 3, or 9 mg/kg, subcutaneously) or vehicle and perform the paw pressure test at the time of peak drug effect, which should be determined in preliminary studies.[1]
Visualizations
Signaling Pathway of Substance P and this compound in Nociception
Caption: Substance P signaling cascade in pain transmission and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the efficacy of this compound in diabetic rats.
Mechanism of Action
In diabetic neuropathy, hyperglycemia leads to a cascade of events that results in nerve damage and sensitization of nociceptive pathways. Substance P, released from the terminals of primary afferent neurons in response to noxious stimuli, is a key mediator in this process.[2] It binds to NK1 receptors on postsynaptic neurons in the spinal cord, leading to neuronal depolarization and the transmission of pain signals.[11] This signaling is mediated through the activation of Gq/11 proteins, which in turn stimulate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent neuronal excitation.[12]
This compound acts as a potent and specific antagonist at the NK1 receptor.[1] By competitively blocking the binding of Substance P to the NK1 receptor, this compound prevents the downstream signaling cascade that leads to neuronal excitation. This interruption of the pain signaling pathway at a key juncture results in the attenuation of hyperalgesia, as demonstrated by the increase in the mechanical withdrawal threshold in diabetic rats treated with the compound.[1] The inactive enantiomer, RP 68651, shows no such effect, highlighting the stereospecificity of the interaction with the NK1 receptor.[1]
References
- 1. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-67580, a specific tachykinin NK1 receptor antagonist, relieves chronic hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats [protocols.io]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. 2.14. Assessment of mechanical hyperalgesia–Randall Selitto test (paw pressure test) [bio-protocol.org]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardiovascular and Behavioral Studies Using RP 67580
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RP 67580, a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor, in cardiovascular and behavioral research. This compound has shown significant effects in modulating cardiovascular responses and anxiety-related behaviors, making it a valuable tool for investigating the role of Substance P (SP) and the NK1 receptor in these physiological and pathological processes.[1][2][3]
Mechanism of Action
This compound acts as a competitive antagonist at the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P.[4][5][6][7] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a wide range of biological functions, including pain transmission, inflammation, and the regulation of mood and cardiovascular function.[8][9]
Signaling Pathway of the NK1 Receptor
Caption: NK1 Receptor Signaling Pathway.
Data Presentation
Cardiovascular Effects of Intracerebroventricular (i.c.v.) this compound in Conscious Rats
The following table summarizes the effects of i.c.v. administration of this compound on mean arterial pressure (MAP) and heart rate (HR) in response to i.c.v. injection of Substance P (25 pmol). Data are presented as the change from baseline.
| Treatment (i.c.v.) | Pre-treatment Time | Change in MAP (mmHg) | Change in HR (beats/min) | Reference |
| Vehicle + SP (25 pmol) | 10 min | 25 ± 3 | 110 ± 15 | [10][11][12] |
| This compound (100 pmol) + SP (25 pmol) | 10 min | 5 ± 2 | 20 ± 8 | [10][11][12] |
| This compound (500 pmol) + SP (25 pmol) | 10 min | 15 ± 4 | 95 ± 20 | [10][11][12] |
| This compound (2500 pmol) + SP (25 pmol) | 10 min | 35 ± 5** | 120 ± 22 | [10][11][12] |
| Vehicle + SP (25 pmol) | 30 min | 28 ± 4 | 125 ± 18 | [10][11][12] |
| This compound (100 pmol) + SP (25 pmol) | 30 min | 8 ± 3 | 35 ± 10* | [10][11][12] |
**P<0.05 compared to vehicle + SP group. *Exaggerated response compared to vehicle + SP group.
Behavioral Effects of Intracerebroventricular (i.c.v.) this compound in Conscious Rats
The following table summarizes the effects of i.c.v. administration of this compound on behaviors induced by i.c.v. injection of Substance P (25 pmol). Behavioral scores are based on a 15-second sampling method over a 20-minute period (maximum score of 80).
| Treatment (i.c.v.) | Pre-treatment Time | Face Washing Score | Hindquarter Grooming Score | Wet Dog Shakes Score | Reference |
| Vehicle + SP (25 pmol) | 10 min | 30 ± 5 | 25 ± 4 | 15 ± 3 | [10][11][12] |
| This compound (100 pmol) + SP (25 pmol) | 10 min | 5 ± 2 | 3 ± 1 | 2 ± 1 | [10][11][12] |
| This compound (500 pmol) + SP (25 pmol) | 10 min | 20 ± 4 | 22 ± 5 | 13 ± 3 | [10][11][12] |
| Vehicle + SP (25 pmol) | 30 min | 32 ± 6 | 28 ± 5 | 18 ± 4 | [10][11][12] |
| This compound (100 pmol) + SP (25 pmol) | 30 min | 8 ± 3 | 6 ± 2 | 4 ± 2 | [10][11][12] |
*P<0.05 compared to vehicle + SP group.
Anxiolytic-like Effects of this compound in Mice
| Behavioral Test | Treatment | Dose | Key Parameter | Result | Reference |
| Elevated Plus Maze (EPM) | This compound | 0.1, 1 mg/kg | % Time in Open Arms | Significant Increase | [3] |
| Ultrasonic Vocalizations (USV) | This compound | 0.1, 1 mg/kg | Number of Vocalizations | Significant Decrease | [3] |
Experimental Protocols
Experimental Workflow for Cardiovascular and Behavioral Studies
Caption: General experimental workflow.
Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation in Rats
This protocol is for the surgical implantation of a guide cannula into the lateral ventricle of a rat for central administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel guide cannula
-
Dental cement
-
Anchoring screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics (e.g., carprofen)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level. Shave the surgical area and clean it with an antiseptic solution.[13]
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline.
-
Drilling: Locate bregma and drill a hole for the cannula at the appropriate coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).[4] Drill additional holes for the anchoring screws.
-
Cannula and Screw Implantation: Gently insert the anchoring screws. Lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).[4]
-
Fixation: Secure the cannula and screws with dental cement.
-
Closure and Recovery: Suture the incision. Administer post-operative analgesics and allow the animal to recover for at least one week before experimentation. Monitor the animal for any signs of distress.[13]
Protocol 2: Cardiovascular and Behavioral Monitoring in Conscious Rats
This protocol describes the procedure for administering this compound and Substance P via an implanted i.c.v. cannula and monitoring the subsequent cardiovascular and behavioral responses.
Materials:
-
Rats with implanted i.c.v. cannulas
-
This compound
-
Substance P
-
Vehicle (e.g., acidic saline, pH ~3.5, diluted with phosphate-buffered saline, pH 7.4)[10]
-
Blood pressure and heart rate monitoring system
-
Observation cage
-
Video recording equipment (optional)
Procedure:
-
Animal Habituation: On the day of the experiment, allow the rats to acclimate to the testing environment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.[10] Prepare the Substance P solution in sterile saline.
-
Baseline Measurement: Record baseline blood pressure and heart rate for at least 30 minutes.
-
This compound Administration: Administer the prepared this compound solution or vehicle i.c.v. at a slow infusion rate (e.g., 1 µl/min).[4]
-
Pre-treatment Period: Wait for the specified pre-treatment time (e.g., 10 or 30 minutes).[10][11][12]
-
Substance P Administration: Administer the Substance P solution i.c.v.
-
Data Recording: Continuously record blood pressure and heart rate for at least 20 minutes post-injection. Simultaneously, record behavioral responses (face washing, hindquarter grooming, wet dog shakes) using a 15-second sampling method.[10]
-
Data Analysis: Calculate the change in MAP and HR from baseline. Score the behavioral observations.
Protocol 3: Elevated Plus Maze (EPM) Test in Mice
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms.
Materials:
-
Male mice (e.g., C57BL/6)
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)[2][14][15]
-
Video tracking software
-
This compound
-
Vehicle for injection (e.g., saline)
Procedure:
-
Animal Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.[2][15]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm.[2] Allow the mouse to explore the maze for 5 minutes.[14][16][17]
-
Data Recording: Record the session using a video camera and analyze the footage with tracking software to determine the time spent in and the number of entries into the open and closed arms.
-
Cleaning: Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove olfactory cues.[2]
Protocol 4: Ultrasonic Vocalization (USV) Test in Mouse Pups
This test measures the number of ultrasonic vocalizations emitted by a pup when separated from its mother and littermates, which is considered a measure of anxiety or distress.
Materials:
-
Mouse pups (e.g., 8 days old)
-
Sound-attenuating chamber
-
Ultrasonic microphone and recording software
-
This compound
-
Vehicle for injection
Procedure:
-
Pup Separation and Drug Administration: Separate the pups from the dam. Administer this compound or vehicle to the pups (e.g., subcutaneously).
-
Isolation and Recording: Place an individual pup in the sound-attenuating chamber. Record the ultrasonic vocalizations for a set period (e.g., 5 minutes).[1][5][18][19]
-
Data Analysis: Analyze the recordings to count the number of USVs.
-
Return to Dam: Return the pups to their home cage and dam after the test.
References
- 1. Ultrasonic vocalizations in rat and mouse pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 3. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat intracerebroventricular injection. [bio-protocol.org]
- 5. Ultrasonic vocalizations: a tool for behavioural phenotyping of mouse models of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effects of the tachykinin NK1 receptor antagonist, this compound, on central cardiovascular and behavioural effects of substance P, neurokinin A and neurokinin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the tachykinin NK1 receptor antagonist, this compound, on central cardiovascular and behavioural effects of substance P, neurokinin A and neurokinin B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. protocols.io [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 17. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 18. Recording Mouse Ultrasonic Vocalizations to Evaluate Social Communication [jove.com]
- 19. researchgate.net [researchgate.net]
RP 67580 in vitro working concentration for cell culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of RP 67580, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. It has a higher affinity for rat and mouse NK1 receptors than for human receptors.[1]
Mechanism of Action
This compound functions by competitively inhibiting the binding of Substance P (SP) and other tachykinins to the NK1 receptor.[2] The NK1 receptor, a G protein-coupled receptor, is primarily associated with the Gαq protein.[1] Upon activation by its endogenous ligand, Substance P, the NK1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and subsequent mobilization of intracellular calcium.[3][4] this compound blocks these downstream signaling events by preventing the initial binding of Substance P.[3][4]
Signaling Pathway of Substance P and Inhibition by this compound
Caption: Inhibition of the Substance P/NK1 receptor pathway by this compound.
In Vitro Working Concentrations
The effective in vitro working concentration of this compound is cell-type and assay-dependent. The following table summarizes previously reported concentrations.
| Cell Type | Assay | Working Concentration | Species | Reference |
| Cultured Cortical Astrocytes | Inhibition of [Pro9]SP-induced cytosolic calcium elevation | 10⁻⁷ M (0.1 µM) | Mouse/Rat | [4][5] |
| Cultured Cortical Astrocytes | Inhibition of [Pro9]SP-induced phosphoinositide breakdown | pA₂ = 8.28 | Mouse | [4] |
| Transfected CHO cells expressing rat NK1 receptor | Inhibition of Substance P-induced inositol (B14025) phosphate (B84403) increase | Not specified, but inhibited the effect | Rat | [3] |
| Neonatal Spinal Cord Preparations | Antagonism of Substance P, Neurokinin A, and SPOMe | 0.1 - 0.3 µM | Rat | [6][7] |
| Neonatal Spinal Cord Preparations | Depression of saphenous nerve-evoked slow VRP | 0.1 - 1 µM | Rat | [7] |
| Rat LRM55 glial cells | Inhibition of NK1 receptor-stimulated [³H]-inositol phosphate accumulation | K_d = 7.9 nM | Rat | [8] |
| Human UC11 astrocytoma cells | Inhibition of NK1 receptor-stimulated [³H]-inositol phosphate accumulation | K_d = 194 nM | Human | [8] |
Note: this compound has a significantly higher affinity for rat and mouse NK1 receptors compared to human receptors.[1] This should be a critical consideration when designing experiments with human cell lines.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell culture experiments using this compound.
Protocol 1: Inhibition of Substance P-Induced Calcium Mobilization
This protocol is designed to assess the inhibitory effect of this compound on Substance P-induced intracellular calcium release in cultured cells, such as astrocytes.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing this compound's effect on calcium signaling.
Materials:
-
Cultured cells expressing NK1 receptors (e.g., primary astrocytes, transfected CHO cells)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO or ethanol)
-
Substance P (agonist)
-
Calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells onto appropriate culture vessels (e.g., glass coverslips for microscopy or 96-well plates for fluorometry) and culture until they reach the desired confluency.
-
Dye Loading:
-
Wash the cells once with a balanced salt solution.
-
Incubate the cells with a calcium indicator dye according to the manufacturer's instructions.
-
After incubation, wash the cells to remove excess dye.
-
-
This compound Pre-incubation:
-
Prepare working solutions of this compound in the balanced salt solution. A vehicle control (containing the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration) should also be prepared.
-
Incubate the dye-loaded cells with the this compound working solutions or the vehicle control for a predetermined period (e.g., 15-30 minutes).
-
-
Substance P Stimulation:
-
Prepare a working solution of Substance P.
-
Add the Substance P solution to the cells while continuously monitoring the fluorescence signal.
-
-
Data Acquisition and Analysis:
-
Record the changes in intracellular calcium concentration over time.
-
Analyze the data to determine the effect of this compound on the Substance P-induced calcium response.
-
Protocol 2: Inhibition of Phosphoinositide Hydrolysis
This protocol measures the ability of this compound to block Substance P-induced accumulation of inositol phosphates, a direct measure of PLC activation.
Materials:
-
Cultured cells expressing NK1 receptors
-
Appropriate cell culture medium
-
myo-[³H]inositol
-
This compound
-
Substance P
-
Lithium chloride (LiCl)
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Seed cells in multi-well plates.
-
Incubate the cells with myo-[³H]inositol in an inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Pre-incubation:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentrations of this compound or vehicle.
-
-
Stimulation:
-
Add Substance P to the wells to stimulate inositol phosphate production and incubate for an appropriate time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction by adding cold TCA.
-
Collect the cell lysates and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
-
Quantification:
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Analyze the data to determine the inhibitory effect of this compound.
-
Solubility and Storage
-
Solubility: this compound is soluble in ethanol (up to 100 mM) and DMSO (up to 50 mM).
-
Storage: Store stock solutions at -20°C.
These protocols provide a foundation for investigating the effects of this compound in various in vitro systems. Researchers should optimize the specific conditions, including cell type, drug concentrations, and incubation times, for their particular experimental setup.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent‐evoked response of ventral roots in the neonatal rat spinal cord | Semantic Scholar [semanticscholar.org]
- 7. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent-evoked response of ventral roots in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-peptide antagonists, CP-96,345 and this compound, distinguish species variants in tachykinin NK1 receptors : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Application Notes and Protocols for Electrophysiological Recording with RP 67580
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP 67580 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1] SP and its receptor are key players in a multitude of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and mood regulation. As a selective antagonist, this compound serves as an invaluable pharmacological tool for elucidating the roles of the SP/NK1 receptor system in neuronal function. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, enabling researchers to investigate its effects on neuronal excitability and synaptic transmission.
Mechanism of Action
This compound acts as a competitive antagonist at the NK1 receptor. It inhibits the binding of Substance P, thereby blocking the downstream signaling cascade.[2] The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins. Activation of the receptor by SP leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates the activity of various ion channels and other cellular effectors, leading to changes in neuronal excitability.
Data Presentation
Quantitative Data on this compound Activity
| Parameter | Value | Preparation | Reference |
| Binding Affinity (Ki) | 2.9 nM | Rat brain synaptosomes | [1] |
| 4.16 nM | Rat brain membranes | ||
| Functional Antagonism (pA2) | 8.28 | Cultured newborn mouse cortical astrocytes (vs. [Pro9]SP) | [1] |
| 7.25 | Neonatal rat spinal cord (vs. Substance P) | [3][4] | |
| 7.47 | Neonatal rat spinal cord (vs. Neurokinin A) | [3][4] | |
| 7.49 | Neonatal rat spinal cord (vs. SPOMe) | [3][4] | |
| Inhibition of SP-induced Current | 86.0 ± 7.6% inhibition | Mouse dorsal root ganglion neurons (10 µM this compound vs. 3 µM SP) | [5] |
| Inhibition of SP-induced Depolarization | Depression of depolarization | Neonatal rat spinal cord (0.3-1 µM this compound vs. low concentrations of SP) | [3] |
| Effect on Electrically-Evoked SP Release | 213 ± 43% enhancement | Rat spinal cord slices (10 nM this compound) | [6] |
| Inhibition of Cardiovascular & Behavioral Responses | Effective inhibition | Conscious rats (100 pmol, i.c.v., vs. 25 pmol SP) | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Spinal Cord Slices
This protocol is designed to assess the effect of this compound on synaptic transmission and neuronal excitability in the spinal cord, a key area for pain processing.
1. Slice Preparation:
-
Anesthetize a young adult rat (e.g., Sprague-Dawley, 50-100g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) in accordance with institutional animal care and use committee guidelines.
-
Decapitate the animal and rapidly dissect the spinal cord in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.
-
-
Mount a section of the lumbar spinal cord onto a vibratome stage and cut transverse slices (300-400 µm thick).
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2 and allow them to recover at 32-34°C for at least 1 hour before recording.
-
aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 2 MgCl2, 10 D-glucose.
-
2. Recording Setup:
-
Transfer a single slice to the recording chamber on the stage of an upright microscope equipped with DIC optics and a water-immersion objective.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
K-Gluconate Intracellular Solution (for current-clamp; in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Cs-based Intracellular Solution (for voltage-clamp; in mM): 120 Cs-MeSO3, 10 HEPES, 10 TEA-Cl, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
3. Electrophysiological Recording:
-
Establish a giga-ohm seal (>1 GΩ) on a neuron in the dorsal horn (e.g., lamina I-II) and then rupture the membrane to obtain the whole-cell configuration.
-
To study postsynaptic effects:
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Stimulate afferent fibers using a bipolar electrode placed in the dorsal root entry zone.
-
After obtaining a stable baseline of evoked or spontaneous synaptic currents, bath-apply Substance P (e.g., 1-10 µM) to elicit a response.
-
Following washout, pre-incubate the slice with this compound (e.g., 0.1-10 µM) for 10-15 minutes before co-applying with Substance P.
-
-
To study effects on neuronal excitability:
-
In current-clamp mode, record the resting membrane potential and inject depolarizing current steps to elicit action potentials.
-
Measure parameters such as action potential threshold, firing frequency, and input resistance.
-
Apply Substance P to observe changes in excitability (e.g., depolarization and increased firing).
-
After washout, apply this compound and then co-apply with Substance P to determine the antagonistic effect.
-
4. Data Analysis:
-
Analyze synaptic currents for changes in amplitude, frequency, and kinetics.
-
Analyze firing properties for changes in action potential characteristics and firing rate.
-
Construct dose-response curves for the effect of this compound against a fixed concentration of Substance P to calculate IC50 or pA2 values.
Protocol 2: Investigating this compound Effects on Cultured Neurons
This protocol is suitable for higher-throughput screening and for studying specific neuronal populations that can be cultured.
1. Cell Culture and Transfection:
-
Culture primary neurons (e.g., dorsal root ganglion or cortical neurons) or a suitable cell line (e.g., HEK293 cells) expressing the NK1 receptor.
-
For cell lines, transiently or stably transfect with the cDNA for the human or rat NK1 receptor.
2. Electrophysiological Recording:
-
Transfer a coverslip with cultured cells to the recording chamber and perfuse with an appropriate extracellular solution (e.g., aCSF or Tyrode's solution).
-
Perform whole-cell patch-clamp recordings as described in Protocol 1.
-
Use a fast perfusion system for rapid application of agonists and antagonists.
3. Experimental Procedure:
-
Obtain a stable whole-cell recording.
-
Apply a brief puff or bath application of Substance P to elicit an inward current (in voltage-clamp) or a depolarization (in current-clamp).
-
After washout, apply this compound at various concentrations to establish a dose-response relationship for the blockade of the Substance P-induced response.
Mandatory Visualizations
Signaling Pathway of the NK1 Receptor
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Electrophysiological Recording
Caption: A typical workflow for an electrophysiology experiment using this compound.
References
- 1. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent-evoked response of ventral roots in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent-evoked response of ventral roots in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An antinociceptive role for substance P in acid-induced chronic muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the tachykinin NK1 receptor antagonists, this compound and SR 140333, on electrically-evoked substance P release from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the tachykinin NK1 receptor antagonist, this compound, on central cardiovascular and behavioural effects of substance P, neurokinin A and neurokinin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NK1 Receptor Binding Assay Using RP 67580
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Consequently, it has emerged as a significant target for drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of compounds, such as the selective antagonist RP 67580, with the NK1 receptor.
This compound is a potent and selective non-peptide antagonist of the NK1 receptor, exhibiting high affinity, particularly for the rat and mouse receptors. This makes it an excellent tool for in vitro characterization of the NK1 receptor binding site. The following protocols and data are intended to guide researchers in setting up and performing robust and reproducible NK1 receptor binding assays.
Data Presentation
Binding Affinity of this compound for the NK1 Receptor
The following table summarizes the reported binding affinities of this compound for the NK1 receptor. These values are critical for designing and interpreting competitive binding experiments.
| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| This compound | Rat NK1 | Rat Brain Membranes | [3H]SP | 4.16 | [3] |
| This compound | Rat NK1 | Rat Brain Synaptosomes | [125I]-BHSP | 2.9 | [4][5] |
| This compound | Rat NK1 | Transfected CHO Cells | [3H]Substance P | - | [6] |
| [3H]this compound | Rat NK1 | Transfected CHO Cells | - | KD: 1.22 ± 0.27 | [6] |
Ki: Inhibition constant; KD: Dissociation constant; SP: Substance P; BHSP: Bolton Hunter Substance P; CHO: Chinese Hamster Ovary.
Signaling Pathway
The NK1 receptor is a G-protein coupled receptor that primarily signals through the Gαq protein. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and other cellular responses.[7][8]
Caption: NK1 Receptor Signaling Pathway.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using [3H]Substance P as the radioligand and this compound as the competitor. The protocol is adapted from general radioligand binding assay procedures.[9][10][11][12]
Materials and Reagents
-
Receptor Source: Rat brain membranes or Chinese Hamster Ovary (CHO) cells stably expressing the rat NK1 receptor.[6]
-
Radioligand: [3H]Substance P (specific activity ~30-60 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: Unlabeled Substance P (1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Lysis Buffer (for membrane preparation): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail.[9]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9]
-
96-well plates.
-
Filtration apparatus (e.g., cell harvester).
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Membrane Preparation
-
Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3-5 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[9]
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer (or a buffer with 10% sucrose (B13894) for long-term storage at -80°C).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
Binding Assay Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.
-
Assay Setup:
-
Total Binding: To designated wells, add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of [3H]Substance P.
-
Non-specific Binding: To designated wells, add 150 µL of membrane preparation, 50 µL of 1 µM unlabeled Substance P, and 50 µL of [3H]Substance P.
-
Competitive Binding: To designated wells, add 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [3H]Substance P.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Drying: Dry the filters for 30 minutes at 50°C.[9]
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of the total binding and competitive binding wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]Substance P.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/KD))
-
Where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
The following diagram outlines the key steps in the NK1 receptor binding assay protocol.
Caption: NK1 Receptor Binding Assay Workflow.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting & Optimization
RP 67580 species selectivity: rat vs. human NK1 receptor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the NK1 receptor antagonist, RP 67580, focusing on its species selectivity between rat and human.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in this compound's activity between rat and human NK1 receptors?
A1: this compound exhibits significant species selectivity, demonstrating a much higher affinity for the rat neurokinin-1 (NK1) receptor than for the human NK1 receptor. Quantitative studies show that this compound's affinity for the rat NK1 receptor is approximately 25-fold higher compared to its affinity for the human counterpart.[1] This differential affinity is a critical factor to consider when translating preclinical data from rat models to human applications.
Q2: My functional assay results don't reflect the expected potency of this compound in my rat cell line. What could be the issue?
A2: If you are observing lower than expected potency in a rat cell line, consider the following troubleshooting steps:
-
Agonist Concentration: Ensure the concentration of the NK1 agonist (e.g., Substance P) used to stimulate the cells is appropriate. An excessively high agonist concentration will require a higher concentration of this compound to achieve competitive antagonism, shifting the IC50 value to the right.
-
Cell Line Integrity: Verify the passage number and health of your cell line (e.g., LRM55 glial cells or transfected CHO cells).[1][2] Over-passaging can lead to changes in receptor expression levels or signaling efficiency.
-
Assay-Specific Issues:
-
Phosphoinositide (PI) Hydrolysis Assay: Confirm that the labeling time with [3H]-inositol is sufficient and that the lithium chloride (LiCl) stop solution is effective.
-
Calcium Mobilization Assay: Check the viability of cells after loading with a calcium-sensitive dye (e.g., Indo-1).[3][4] Ensure the temperature is maintained at 37°C for an optimal response.[5]
-
-
Compound Integrity: Confirm the purity and concentration of your this compound stock solution. Degradation of the compound can lead to reduced activity.
Q3: Why am I seeing weak or no antagonist activity with this compound in my human cell line (e.g., UC11 astrocytoma)?
A3: This is the expected result due to species selectivity. This compound has a significantly lower affinity for the human NK1 receptor (Kd ≈ 194 nM) compared to the rat receptor (Kd ≈ 7.9 nM).[1] To observe antagonism in human cells, you will need to use substantially higher concentrations of this compound than you would in a rat system. The molecular basis for this selectivity lies in specific amino acid differences between the rat and human NK1 receptors, particularly at positions 116 and 290.[6]
Q4: Can this compound affect calcium signaling through mechanisms other than the NK1 receptor?
A4: Yes, at higher concentrations, racemic this compound has been shown to exhibit non-specific effects by acting as a calcium channel blocker.[7] It can inhibit calcium entry through high-threshold calcium channels.[7] This is a crucial consideration when interpreting data, especially if you are using high micromolar concentrations of the antagonist, as the observed effects may not be solely due to NK1 receptor blockade.
Data Presentation: this compound Binding Affinity
The following table summarizes the quantitative data on the binding affinity of this compound for the rat and human NK1 receptors. Affinity is represented by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates higher affinity.
| Species | Receptor Source | Parameter | Value (nM) | Reference |
| Rat | LRM55 glial cells | Kd | 7.9 | [1] |
| Rat | Brain synaptosomes | Ki | 2.9 | [3][4][8] |
| Rat | Brain membranes | Ki | 4.16 ± 0.59 | [9] |
| Rat | Transfected CHO cells | Kd | 1.22 ± 0.27 | [2] |
| Human | UC11 astrocytoma cells | Kd | 194 | [1] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
1. Membrane Preparation:
- Homogenize tissue (e.g., rat brain) or cultured cells expressing the NK1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[10]
- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]
- Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in the assay binding buffer. Determine the protein concentration using a standard method like a BCA assay.[10][11]
2. Binding Incubation:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Substance P or [125I]-BHSP), and varying concentrations of this compound.[8][9][12]
- Include control wells for "total binding" (no this compound) and "non-specific binding" (a high concentration of an unlabeled ligand, like 10 µM Substance P).[11]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
3. Separation and Counting:
- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[10][11]
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10][11]
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Functional Assay: Calcium Mobilization
This protocol measures the ability of this compound to block the increase in intracellular calcium that occurs upon NK1 receptor activation.
1. Cell Preparation:
- Plate cells expressing the target NK1 receptor (rat or human) in a multi-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1, Fluo-3, Fluo-4) according to the manufacturer's instructions.[3][13]
2. Antagonist Pre-incubation:
- Wash the cells to remove excess dye.
- Add varying concentrations of this compound to the wells and pre-incubate for a defined period.
3. Stimulation and Measurement:
- Establish a stable baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR) or flow cytometer.[5][13]
- Add a fixed concentration of an NK1 agonist (e.g., Substance P) to stimulate the receptor.
- Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.[13]
4. Data Analysis:
- Quantify the peak fluorescence response for each concentration of this compound.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: NK1 receptor signaling pathway upon activation by Substance P.[14][15][16]
References
- 1. Non-peptide antagonists, CP-96,345 and this compound, distinguish species variants in tachykinin NK1 receptors : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of the species selectivity of neurokinin type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive activity of NK1 receptor antagonists: non-specific effects of racemic RP67580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of RP 67580 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the NK1 receptor antagonist, RP 67580. The information provided addresses potential off-target effects that may be observed at high concentrations, ensuring accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound to block NK1 receptors, but I am observing effects that are inconsistent with NK1 receptor antagonism. What could be the cause?
A1: At concentrations higher than those required for NK1 receptor saturation, this compound can exhibit off-target effects. The two primary off-target activities reported are antagonism of calcium channels and nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] If your experimental system expresses these channels or receptors, you may observe confounding effects. We recommend performing appropriate control experiments to investigate these possibilities.
Q2: My experimental cells show unexpected changes in intracellular calcium levels after applying high concentrations of this compound. Why is this happening?
A2: This is a known off-target effect of this compound. The compound can act as a calcium channel antagonist, inhibiting calcium entry into cells.[2] This effect has been observed in various experimental setups, including depolarized guinea-pig ileum and cultured rat cortical neurons.[2] The inhibitory concentration (IC50) for binding to diltiazem (B1670644) sites on calcium channels in rabbit skeletal membranes is approximately 298 nM, and the apparent KB for inhibiting calcium entry in guinea-pig ileum is around 587 nM.[2]
Q3: I am studying neurotransmission and see a reduction in acetylcholine-mediated responses even though my system doesn't have NK1 receptors. Could this compound be responsible?
A3: Yes, it is possible. At a concentration of 1 µM, this compound has been shown to depress responses mediated by acetylcholine and nicotine, indicating an antinicotinic action.[1] This effect was observed in the neonatal rat spinal cord.[1] Therefore, if your experimental preparation involves nicotinic neurotransmission, this off-target effect should be considered.
Q4: How can I be sure that the effects I am observing are due to NK1 receptor blockade and not off-target effects?
A4: To confirm the specificity of your results, we recommend the following control experiments:
-
Dose-response curve: Determine the potency of this compound in your system. On-target NK1 antagonism should occur at low nanomolar concentrations, while off-target effects are typically observed at higher concentrations (micromolar or high nanomolar).
-
Use of a structurally different NK1 antagonist: Compare the effects of this compound with another selective NK1 antagonist. If the effect is specific to NK1 receptor blockade, both compounds should produce similar results.
-
Control for calcium channel blockade: If you suspect calcium channel involvement, test the effect of a known calcium channel blocker (e.g., nifedipine, verapamil) in your system.[2]
-
Control for nicotinic antagonism: If nicotinic receptors are present, use a specific nicotinic antagonist (e.g., mecamylamine) to see if it mimics the effect of high concentrations of this compound.
Q5: What are the on-target binding affinities of this compound for the NK1 receptor?
A5: this compound is a potent and selective antagonist for the rat NK1 receptor. Reported Ki values are in the low nanomolar range, typically between 2.9 nM and 4.16 nM.[3][4][5] It has a much lower affinity for NK2 and NK3 receptors, with Ki values greater than 10 µM.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data for both on-target and off-target effects of this compound.
| Target | Parameter | Value | Species/Tissue | Reference |
| On-Target | ||||
| NK1 Receptor | Ki | 2.9 nM | Rat | [3][4][5] |
| NK1 Receptor | Ki | 4.16 nM | Rat Brain Membranes | |
| NK1 Receptor | pA2 | 7.16 - 7.59 | Guinea Pig Ileum | |
| Off-Target | ||||
| Calcium Channels | IC50 ([3H]-diltiazem binding) | 298 nM | Rabbit Skeletal Membranes | [2] |
| Calcium Channels | Apparent KB (Calcium entry inhibition) | 587 ± 115 nM | Guinea-pig ileum longitudinal muscle | [2] |
| High-threshold Ca2+ currents | % inhibition @ 10 µM | 10% | Cultured Rat Cortical Neurons | [2] |
| Nicotinic Acetylcholine Receptors | Effective Concentration for depression of response | 1 µM | Neonatal Rat Spinal Cord | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Protocol 1: Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Rat brain membranes (or cells expressing the NK1 receptor)
-
[3H]-Substance P (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Substance P (typically at its Kd concentration), and varying concentrations of this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Entry Assay
Objective: To assess the inhibitory effect of this compound on calcium entry in smooth muscle.
Materials:
-
Guinea-pig ileum longitudinal muscle strips
-
Krebs solution (and a high K+ Krebs solution for depolarization)
-
45Ca2+
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Isolate longitudinal muscle strips from the guinea-pig ileum.
-
Equilibrate the muscle strips in Krebs solution.
-
Pre-incubate the strips with varying concentrations of this compound.
-
Induce depolarization and calcium entry by switching to a high K+ Krebs solution containing 45Ca2+.
-
After a defined incubation period, terminate the calcium influx by washing with an ice-cold Ca2+-free solution containing La3+ to displace extracellular Ca2+.
-
Digest the tissue, and measure the amount of 45Ca2+ taken up by the cells using a scintillation counter.
-
Determine the concentration-dependent inhibition of 45Ca2+ uptake by this compound and calculate the apparent KB.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Calcium Currents
Objective: To measure the effect of this compound on high-threshold calcium currents in neurons.
Materials:
-
Cultured rat cortical neurons
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External solution (containing blockers for Na+ and K+ channels, e.g., TTX, TEA, 4-AP)
-
Internal pipette solution (containing a Cs+-based solution to block K+ currents)
-
This compound
Procedure:
-
Prepare cultured rat cortical neurons on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes and fill with the internal solution. The pipette resistance should be 3-6 MΩ.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of around -80 mV.
-
Apply depolarizing voltage steps to elicit calcium currents.
-
Perfuse the chamber with a solution containing this compound at the desired concentration (e.g., 10 µM) and record the calcium currents again.
-
Analyze the data to determine the percentage of inhibition of the calcium current by this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target and off-target signaling of this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. scispace.com [scispace.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Variability in spontaneous subcellular calcium release in guinea-pig ileum smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of calcitonin gene-related peptide on intracellular calcium concentration in longitudinal muscle of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential calcium channel blocking activity of RP 67580
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the potential calcium channel blocking activity of RP 67580.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] It exhibits high affinity for the NK1 receptor in rats and mice.[1][2] Its primary role in experimental settings has been to block the effects of substance P, the endogenous ligand for the NK1 receptor.
Q2: Does this compound have off-target effects on calcium channels?
Yes, in addition to its primary activity as an NK1 receptor antagonist, this compound has been shown to exhibit calcium channel blocking activity.[4] In vitro studies have provided evidence for its ability to inhibit calcium entry, bind to calcium channel-associated sites, and depress high-threshold calcium currents.[4]
Q3: What is the evidence for the calcium channel blocking activity of this compound?
Evidence for the calcium channel antagonist activity of this compound comes from several in vitro experiments:
-
Inhibition of Calcium Entry: Racemic this compound was found to inhibit calcium entry into depolarized strips of guinea-pig ileum longitudinal muscle myenteric plexus.[4]
-
Radioligand Binding Assay: It inhibited the binding of [3H]-diltiazem, a known calcium channel blocker, to rabbit skeletal membranes.[4]
-
Electrophysiology: this compound was observed to depress high-threshold calcium currents in cultured neurons from the rat cortex.[4]
Q4: Could the observed antinociceptive effects of this compound be due to its calcium channel blocking activity?
This is a plausible hypothesis. Some studies suggest that the acute antinociceptive effects of this compound may not be solely attributable to its interaction with NK1 receptors but could be mediated by its calcium channel blockade.[4] This is supported by the observation that known calcium channel blockers, like nifedipine (B1678770) and verapamil, produce similar antinociceptive effects in certain models.[4]
Troubleshooting Guides
Problem: Inconsistent results in antinociception studies with this compound.
-
Possible Cause 1: Species Specificity. this compound displays higher affinity for NK1 receptors in rats and mice compared to humans. Ensure that the animal model used is appropriate for the compound's known pharmacological profile.
-
Possible Cause 2: Off-Target Effects. The dual activity of this compound as both an NK1 antagonist and a calcium channel blocker can lead to complex pharmacological effects. Consider the contribution of calcium channel blockade to your observed results. It may be beneficial to run parallel experiments with a selective calcium channel blocker and a different NK1 antagonist with no known calcium channel activity to dissect the individual contributions.
-
Possible Cause 3: Racemic Mixture. The initial studies on calcium channel activity were conducted with racemic this compound. The different enantiomers may have varying affinities for the NK1 receptor and calcium channels. If using a specific enantiomer, ensure its pharmacological profile is well-characterized.
Problem: Difficulty replicating the in vitro calcium channel blocking effects of this compound.
-
Possible Cause 1: Experimental Conditions. The observed calcium channel blocking activity is dependent on specific experimental conditions. Refer to the detailed experimental protocols below and ensure that your assay parameters (e.g., tissue preparation, depolarization method, radioligand concentration, electrophysiological parameters) are comparable.
-
Possible Cause 2: Tissue and Cell Line Differences. The type of tissue or cell line used can influence the expression and subtype of calcium channels present, which may affect the potency of this compound. The original findings were in guinea-pig ileum, rabbit skeletal membranes, and rat cortical neurons.[4]
-
Possible Cause 3: Reagent Quality. Ensure the quality and purity of this compound and other reagents, such as radioligands.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Calcium Channel Activity | |||
| Apparent K_B_ (Inhibition of Calcium Entry) | 587 ± 115 nM | Depolarized strips of guinea-pig ileum longitudinal muscle myenteric plexus | [4] |
| IC_50_ ([3_H]-diltiazem binding) | 298 nM | Rabbit skeletal membranes | [4] |
| Inhibition of High Threshold Calcium Currents | 10% at 10 µM | Neurones cultured from rat cortex | [4] |
| NK1 Receptor Activity | |||
| K_i ([3_H]SP binding) | 4.16 nM | Rat brain membranes | |
| pA_2 (SP-induced contractions) | 7.16 | Guinea pig ileum | |
| pA_2_ (septide-induced contractions) | 7.59 | Guinea pig ileum |
Experimental Protocols
Inhibition of Calcium Entry in Depolarized Guinea-Pig Ileum
-
Objective: To assess the ability of this compound to inhibit calcium-dependent contractions in a depolarized smooth muscle preparation.
-
Tissue Preparation: Longitudinal muscle-myenteric plexus (LMMP) strips are prepared from the guinea-pig ileum and mounted in organ baths containing a physiological salt solution.
-
Depolarization: The tissue is bathed in a high-potassium, calcium-free physiological salt solution to induce depolarization and is washed repeatedly to remove endogenous calcium.
-
Experimental Procedure:
-
Cumulative concentration-response curves to CaCl_2_ are established to determine the concentration that produces a submaximal contraction (e.g., 80% of maximum).
-
The tissue is washed with calcium-free, high-potassium solution.
-
This compound is added to the bath at the desired concentration and allowed to incubate for a specified period.
-
The submaximal concentration of CaCl_2_ is re-added to the bath, and the resulting contraction is measured.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by calculating the apparent K_B_ value from the shift in the concentration-response curve to CaCl_2_ in the presence of the antagonist.
[³H]-Diltiazem Binding to Rabbit Skeletal Membranes
-
Objective: To determine the affinity of this compound for the diltiazem (B1670644) binding site on L-type calcium channels.
-
Membrane Preparation: Crude membrane fractions are prepared from rabbit skeletal muscle through homogenization and differential centrifugation.
-
Binding Assay:
-
Membrane aliquots are incubated with a fixed concentration of [³H]-diltiazem in a suitable buffer.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled diltiazem.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Data Analysis: The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting. The IC_50_ value (the concentration of this compound that inhibits 50% of specific [³H]-diltiazem binding) is determined by non-linear regression analysis.
Measurement of High-Threshold Calcium Currents in Cultured Rat Cortical Neurons
-
Objective: To directly measure the effect of this compound on voltage-gated calcium channel currents.
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured for a period sufficient for the expression of mature ion channels.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed on the cultured neurons.
-
The external solution contains blockers of sodium and potassium channels (e.g., tetrodotoxin (B1210768) and tetraethylammonium) to isolate calcium currents. Barium is often used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation.
-
High-threshold calcium currents are elicited by depolarizing voltage steps from a holding potential that inactivates low-threshold (T-type) channels (e.g., -40 mV).
-
A stable baseline of calcium currents is established before the application of this compound.
-
-
Data Analysis: The peak amplitude of the calcium current is measured before and after the perfusion of this compound at a specific concentration (e.g., 10 µM). The percentage of inhibition is then calculated.
Visualizations
Caption: NK1 Receptor Signaling Pathway Leading to Calcium Mobilization.
Caption: Experimental Workflows for Assessing this compound Calcium Channel Blockade.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spontaneous activity of guinea pig ileum longitudinal muscle regulated by Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive activity of NK1 receptor antagonists: non-specific effects of racemic RP67580 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antinicotinic Effects of RP 67580 in Spinal Cord Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RP 67580 in spinal cord preparations, focusing on its antinicotinic properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor.[1][2][3] It competitively inhibits the binding of Substance P (SP) to NK1 receptors.[4] However, research has shown that at certain concentrations, it also exhibits antinicotinic effects in spinal cord preparations.[1][2]
Q2: Does this compound affect other receptors besides NK1 and nicotinic receptors?
A2: Studies indicate that this compound is highly selective for the NK1 receptor over NK2 and NK3 receptors.[3] At a concentration of 1 μM, it did not significantly depress depolarizing responses to bombesin, L-glutamate, γ-aminobutyric acid (GABA), or thyrotropin-releasing hormone and muscarine.[1][2]
Q3: What is the evidence for the antinicotinic action of this compound?
A3: In neonatal rat spinal cord preparations, this compound was found to depress the depolarizing response to acetylcholine (B1216132) (in the presence of atropine) and nicotine.[1] Notably, its enantiomer, RP 68651, which is inactive at NK1 receptors, also depressed the acetylcholine response, suggesting the antinicotinic effect is independent of NK1 receptor antagonism.[1]
Q4: Is the potency of this compound consistent across different species?
A4: No, this compound displays higher affinity for rat and mouse NK1 receptors compared to human receptors.[3][5] Its antagonist effects against the NK1 selective agonist SPOMe are much less potent in neonatal gerbil spinal cord compared to neonatal rat spinal cord.[1][2]
Troubleshooting Guides
Problem 1: Unexpected inhibition of neuronal activity that is not mediated by NK1 receptors.
-
Possible Cause: This could be due to the antinicotinic effects of this compound, especially at concentrations of 1 μM or higher.[1]
-
Troubleshooting Steps:
-
Confirm Nicotinic Involvement: Test whether a known nicotinic acetylcholine receptor (nAChR) agonist can elicit a response in your preparation and if this response is blocked by this compound.
-
Use a Control Compound: Employ the inactive enantiomer RP 68651. If you observe similar inhibitory effects with RP 68651, it strongly suggests the effects are not mediated by NK1 receptors but are likely due to the compound's antinicotinic properties.[1]
-
Concentration Adjustment: If your experimental design allows, try to use the lowest effective concentration of this compound for NK1 antagonism to minimize off-target antinicotinic effects.
-
Problem 2: Variability in the antagonist effect of this compound on Substance P-induced depolarization.
-
Possible Cause: In the presence of tetrodotoxin (B1210768) (TTX), this compound does not produce a clear parallel shift in the concentration-response curves for Substance P (SP). It has been observed to depress depolarizations at low SP concentrations while slightly potentiating them at high concentrations.[1][2]
-
Troubleshooting Steps:
-
Use a Selective Agonist: Instead of SP, which can have complex actions, use a more selective NK1 receptor agonist like Substance P methyl ester (SPOMe) to obtain more consistent antagonism with this compound.[1][2]
-
Analyze Concentration-Response Curves Carefully: When using SP, be aware of the potential for non-parallel shifts in the concentration-response curve in the presence of this compound and TTX. Consider that this may reflect complex interactions at the receptor or neuronal circuit level.
-
Problem 3: this compound is less effective in my preparation than reported in the literature for rat spinal cord.
-
Possible Cause: There is significant species variability in the potency of this compound.[3][5]
-
Troubleshooting Steps:
-
Verify Species: Confirm the species of your preparation. The affinity of this compound is highest for rat and mouse NK1 receptors.[3][5]
-
Adjust Concentration Range: If you are not using a rat or mouse model, you may need to use higher concentrations of this compound to achieve effective NK1 receptor antagonism. Be mindful that higher concentrations may also increase the likelihood of observing off-target antinicotinic effects.
-
Quantitative Data Summary
Table 1: Antagonist Potency (pA2 values) of this compound in Neonatal Rat Spinal Cord
| Agonist | Preparation Condition | pA2 Value |
| Substance P (SP) | Normal Artificial Cerebrospinal Fluid (aCSF) | 7.25 |
| Neurokinin A (NKA) | Normal aCSF | 7.47 |
| Substance P Methyl Ester (SPOMe) | Normal aCSF | 7.49 |
| Substance P Methyl Ester (SPOMe) | aCSF + 0.3 μM Tetrodotoxin (TTX) | 6.75 |
| Neurokinin A (NKA) | aCSF + 0.3 μM Tetrodotoxin (TTX) | 7.22 |
Data sourced from references[1][2].
Table 2: Binding Affinity (Ki) of this compound
| Receptor | Preparation | Ki Value |
| NK1 | Rat Brain Membranes | 4.16 nM |
| NK1 | Rat | 2.9 nM |
| NK2 | Rat | > 10 μM |
| NK3 | Rat | > 10 μM |
Data sourced from references[3][4].
Experimental Protocols
Protocol 1: Extracellular Recording from Ventral Roots in Neonatal Rat Spinal Cord
This protocol is designed to measure the effects of this compound on synaptic transmission and neuronal excitability.
-
Preparation:
-
Isolate the spinal cord from a neonatal rat.
-
Place the preparation in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
Use a suction electrode to record extracellular potentials from a lumbar ventral root (e.g., L3-L5).
-
Amplify and filter the recorded signals for analysis.
-
-
Drug Application:
-
Bath-apply drugs by dissolving them in the aCSF.
-
To study direct effects on motoneurons, add tetrodotoxin (TTX, 0.3 μM) to the aCSF to block action potential-dependent synaptic transmission.
-
-
Experimental Procedure for Antinicotinic Effects:
-
In the presence of atropine (B194438) (to block muscarinic receptors), establish a baseline response to a nicotinic agonist (e.g., acetylcholine or nicotine).
-
Bath-apply this compound (e.g., 1 μM) and observe its effect on the nicotinic agonist-induced depolarization.
-
As a control, repeat the experiment using the inactive enantiomer RP 68651.
-
Protocol 2: Primary Afferent-Evoked Slow Ventral Root Potential (VRP)
This protocol assesses the effect of this compound on the transmission of nociceptive signals.
-
Preparation:
-
Use an isolated spinal cord preparation with an attached saphenous nerve.
-
-
Stimulation and Recording:
-
Place a stimulating electrode on the saphenous nerve.
-
Record the evoked ventral root potential (VRP) from the corresponding ipsilateral lumbar ventral root (e.g., L3).
-
Deliver electrical stimulation to the saphenous nerve at an intensity sufficient to activate C-fibers, which will evoke a slow VRP.
-
-
Drug Application:
-
Establish a stable baseline slow VRP in response to repeated nerve stimulation.
-
Bath-apply this compound (e.g., 0.1-1 μM) and measure the change in the amplitude and duration of the slow VRP.
-
Visualizations
Caption: Experimental workflow for investigating this compound effects.
Caption: Dual antagonistic action of this compound in the spinal cord.
References
- 1. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent‐evoked response of ventral roots in the neonatal rat spinal cord | Semantic Scholar [semanticscholar.org]
- 2. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent-evoked response of ventral roots in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: Utilizing the Inactive Enantiomer RP 68651 as a Negative Control
This technical support guide is designed for researchers, scientists, and drug development professionals employing the inactive enantiomer RP 68651 as a negative control in studies involving its active counterpart, the tachykinin NK2 receptor antagonist RP 52627 (also known as Saredutant (B1681467) or SR 48968). This resource provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to ensure the robust and accurate use of this chiral control.
Frequently Asked Questions (FAQs)
Q1: What are RP 52627 and RP 68651, and what is their relationship?
A1: RP 52627 (Saredutant) is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] Chirality is a critical feature of this molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. RP 52627 is the (S)-enantiomer and is responsible for the pharmacological activity at the NK2 receptor. RP 68651 is the (R)-enantiomer and is considered pharmacologically inactive, making it an ideal negative control for in vitro and in vivo studies.
Q2: Why is it crucial to use an inactive enantiomer like RP 68651 as a negative control?
A2: Using an inactive enantiomer as a negative control is a rigorous method to distinguish specific receptor-mediated effects from non-specific or off-target effects of the active compound.[3][4] Since both enantiomers have identical physical and chemical properties in an achiral environment, any observed biological activity from the active enantiomer (RP 52627) that is absent with the inactive enantiomer (RP 68651) can be more confidently attributed to its specific interaction with the target receptor.
Q3: What are the known binding affinities of RP 52627 and RP 68651 for the NK2 receptor?
Data Presentation
Table 1: Comparative Pharmacological Data for RP 52627 and RP 68651
| Compound | Enantiomer | Target Receptor | Binding Affinity (pKi) | Expected Activity |
| RP 52627 (Saredutant) | (S)-enantiomer | Tachykinin NK2 | 9.2[5] | Active Antagonist |
| RP 68651 | (R)-enantiomer | Tachykinin NK2 | Not Reported (Expected to be very low) | Inactive |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for NK2 Receptor Antagonism
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the NK2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK2 receptor.
-
Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, and 0.1% BSA.
-
Active Compound: RP 52627 (Saredutant).
-
Negative Control: RP 68651.
-
Non-specific binding control: A high concentration of an unlabeled NK2 receptor antagonist (e.g., 1 µM Saredutant).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of RP 52627 and RP 68651 in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-NKA (typically at or below its Kd).
-
Either the test compound (RP 52627 or RP 68651) at varying concentrations, buffer for total binding, or the non-specific binding control.
-
Cell membranes.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Harvest the membranes by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 and subsequently the Ki values.
Mandatory Visualizations
Caption: Workflow for NK2 Receptor Binding Assay.
Caption: NK2 Receptor Signaling and Antagonism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal with RP 68651 | 1. Non-specific binding: The compound may be binding to other sites on the cell membrane or the filter plate. 2. Compound aggregation: At high concentrations, the compound may form aggregates that are retained on the filter. 3. Contamination: The RP 68651 stock may be contaminated with the active enantiomer. | 1. Increase the number of washes during the filtration step. Consider adding a non-specific binding blocker to the assay buffer (e.g., 0.5% BSA). 2. Check the solubility of RP 68651 in the assay buffer. Consider adding a small amount of a solubilizing agent like DMSO (ensure final concentration does not affect the assay). 3. Verify the enantiomeric purity of your RP 68651 stock using an appropriate analytical method, such as chiral HPLC. |
| Inconsistent results between experiments | 1. Variability in reagent preparation: Inconsistent concentrations of membranes, radioligand, or test compounds. 2. Incubation time not optimized: The reaction may not be reaching equilibrium consistently. 3. Temperature fluctuations: Variations in incubation temperature can affect binding kinetics. | 1. Prepare and aliquot reagents in larger batches to minimize variability. Always use calibrated pipettes. 2. Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium. 3. Use a temperature-controlled incubator for the binding assay. |
| No difference observed between RP 52627 and RP 68651 | 1. Assay conditions not sensitive enough: The concentration of the active compound may be too high, masking any subtle differences. 2. Loss of receptor activity: The cell membranes may have degraded due to improper storage or handling. 3. Incorrect compound identity: The stock solutions may have been mislabeled. | 1. Perform a dose-response curve for RP 52627 to determine its IC50. Use concentrations around the IC50 for subsequent experiments. 2. Use freshly prepared or properly stored (-80°C) cell membranes. Confirm receptor activity with a known agonist or antagonist. 3. Verify the identity and concentration of your stock solutions. |
References
- 1. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in RP 67580 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the NK1 receptor antagonist, RP 67580.
Troubleshooting Guide: Unexpected Efficacy and Off-Target Effects
This guide addresses common issues encountered during in-vitro and in-vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no antagonist activity in human cell lines or tissues. | Species-specific affinity: this compound has significantly lower affinity for human NK1 receptors compared to rodent receptors.[1][2] | 1. Confirm the species of your experimental model. 2. If working with human cells or tissues, consider using an NK1 antagonist with higher affinity for the human receptor, such as Aprepitant or a related compound like RPR-100893.[1] 3. If continuing with this compound, ensure the concentration is high enough to account for the lower affinity, but be mindful of potential off-target effects. |
| Inconsistent results or effects at high concentrations. | Off-target effects: At higher concentrations, this compound may exhibit non-specific effects, including antinicotinic action or partial inhibition of calcium channels.[3] The racemic mixture of this compound may also contribute to non-specific effects. | 1. Perform a dose-response curve to determine the optimal concentration for NK1 antagonism without off-target effects. 2. Use the lowest effective concentration. 3. Include a negative control, such as the inactive enantiomer RP 68651, to differentiate between NK1-mediated and non-specific effects.[4] 4. Consider using alternative NK1 antagonists to confirm that the observed effect is target-specific. |
| Variability in analgesic response in animal models. | Route of administration and blood-brain barrier penetration: The ability of this compound to inhibit centrally mediated pain responses may be limited by its penetration of the blood-brain barrier when administered intravenously.[5] | 1. For centrally mediated effects, consider intrathecal administration to bypass the blood-brain barrier.[5] 2. Compare the effects of systemic versus central administration to distinguish between peripheral and central sites of action.[5] |
| Unexpected agonist-like activity. | Partial agonism at high concentrations: Some non-peptide NK1 antagonists have been reported to show some agonist activity at high concentrations.[6] | 1. Carefully evaluate the full dose-response curve for any indication of agonist activity at the highest concentrations tested. 2. Reduce the concentration of this compound to a range where it exhibits purely antagonistic effects. |
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing the expected inhibition of Substance P (SP) signaling in my human cell line with this compound?
A1: The most likely reason is the species-specific affinity of this compound. It is a potent antagonist of the NK1 receptor in rats and mice but has a significantly lower affinity for the human NK1 receptor.[1][2] Therefore, the concentration of this compound that is effective in rodent models may be insufficient to antagonize the human receptor.
Q2: What are the known off-target effects of this compound?
A2: While highly selective for the NK1 receptor over NK2 and NK3 receptors, this compound has been reported to have potential non-specific effects at higher concentrations. These may include an antinicotinic action and possible partial inhibition of calcium channels.[3] It is recommended to use the lowest effective dose and appropriate controls to mitigate these effects.
Q3: Can this compound be used in clinical studies?
A3: Due to its low affinity for human NK1 receptors, this compound is not suitable for clinical studies.[1] A related compound, RPR-100893, was developed with improved affinity for the human receptor and advanced to Phase II clinical trials for migraines before being discontinued.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-peptide, competitive antagonist of the tachykinin neurokinin 1 (NK1) receptor.[7][8] It works by binding to the NK1 receptor and preventing the binding of its natural ligand, Substance P (SP).[7][9] This blocks the downstream signaling cascade typically initiated by SP binding.
Q5: What are the key differences in binding affinity of this compound across species?
A5: this compound shows a marked preference for rodent NK1 receptors. Below is a summary of its binding affinities in different species.
| Species | Receptor | Ki (nM) | Reference |
| Rat | NK1 | 2.9 - 4.16 | [8] |
| Human | NK1 | ~194 | [2] |
Experimental Protocols
In-Vitro [3H]SP Binding Assay
This protocol is adapted from studies characterizing the binding of this compound to NK1 receptors in rat brain membranes.[7][8]
1. Membrane Preparation:
- Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and centrifugation.
- Resuspend the final pellet in the assay buffer.
2. Binding Assay:
- In a microplate, combine the membrane preparation, [3H]Substance P (as the radioligand), and varying concentrations of this compound or a control compound.
- To determine non-specific binding, include tubes with a high concentration of unlabeled Substance P.
- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the incubation by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]SP binding) by non-linear regression analysis.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Phenylbenzoquinone-Induced Writhing Test in Mice
This in-vivo protocol is based on classical analgesic tests used to evaluate the efficacy of this compound.[7]
1. Animals:
- Use male mice of a specified strain and weight range.
- Acclimate the animals to the testing environment before the experiment.
2. Drug Administration:
- Administer this compound or the vehicle control subcutaneously (s.c.) at a defined time before the induction of writhing.
3. Induction of Writhing:
- Inject a solution of phenylbenzoquinone intraperitoneally to induce a characteristic writhing response (a constriction of the abdomen and stretching of the hind limbs).
4. Observation and Scoring:
- Immediately after the phenylbenzoquinone injection, place the mice in individual observation chambers.
- Count the number of writhes for a set period (e.g., 20 minutes).
5. Data Analysis:
- Calculate the percentage of inhibition of writhing for each dose of this compound compared to the vehicle control group.
- Determine the ED50 (the dose that produces 50% of the maximal analgesic effect) using a dose-response curve.
Visualizations
Caption: Substance P signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Non-peptide antagonists, CP-96,345 and this compound, distinguish species variants in tachykinin NK1 receptors : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent-evoked response of ventral roots in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-67580, a specific tachykinin NK1 receptor antagonist, relieves chronic hyperalgesia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central versus peripheral site of action of the tachykinin NK1-antagonist this compound in inhibiting chemonociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of RP 67580 in aqueous solution for long-term experiments
This technical support guide provides essential information and troubleshooting advice for researchers using RP 67580 in long-term aqueous solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in organic solvents. According to supplier information, it is soluble in ethanol (B145695) to 100 mM and in DMSO to 50 mM. For biological experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous experimental buffer.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: The solid form of this compound should be stored at -20°C. Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C for long-term stability, typically for months to years if stored properly[1]. For short-term storage of stock solutions (days to weeks), 0 - 4°C is also suggested[1].
Q3: Is there any available data on the long-term stability of this compound in aqueous solutions?
A3: Currently, there is no publicly available quantitative data specifically detailing the long-term stability of this compound in various aqueous solutions. The stability will likely depend on several factors, including the pH, temperature, light exposure, and the specific composition of the aqueous buffer. Therefore, it is crucial for researchers to empirically determine the stability of this compound under their specific experimental conditions.
Q4: What factors could potentially affect the stability of this compound in aqueous solutions?
A4: Several factors can influence the stability of a compound like this compound in aqueous solutions:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Buffer components: Certain ions or additives in the buffer could potentially react with the compound.
Troubleshooting Guide: Assessing this compound Stability in Your Experiments
If you are conducting long-term experiments, it is critical to ensure the stability of this compound in your aqueous medium. Below is a general protocol to assess its stability.
Experimental Protocol: Stability Assessment of this compound in Aqueous Solution
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution to your final working concentration in the aqueous buffer you will use for your long-term experiment. Prepare a sufficient volume for sampling at multiple time points.
-
-
Storage Conditions:
-
Aliquot the prepared aqueous solution into several sterile, protected-from-light containers.
-
Store these aliquots under the exact conditions of your long-term experiment (e.g., temperature, lighting).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve an aliquot for analysis. The initial time point (t=0) will serve as your baseline.
-
-
Analytical Method:
-
Use a suitable analytical method to quantify the concentration of intact this compound in the samples. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose[2].
-
Develop a stability-indicating HPLC method that can separate the parent this compound peak from any potential degradation products. This often involves testing different mobile phases and columns.
-
Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradation products[2].
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Data Presentation: Example Stability Data Table
| Time Point | Temperature (°C) | pH | Concentration (µM) | % Remaining |
| 0 hours | 37 | 7.4 | 10.0 | 100% |
| 24 hours | 37 | 7.4 | 9.8 | 98% |
| 48 hours | 37 | 7.4 | 9.5 | 95% |
| 1 week | 37 | 7.4 | 8.2 | 82% |
Note: This table is for illustrative purposes only. Actual data will need to be generated experimentally.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound in aqueous solution.
References
Optimizing RP 67580 concentration to avoid non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of the NK1 receptor antagonist, RP 67580, to minimize non-specific binding during experiments.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide addresses common issues related to non-specific binding of this compound in a question-and-answer format.
Q1: What is non-specific binding and why is it a concern with this compound?
A1: Non-specific binding refers to the adherence of this compound to entities other than its intended target, the neurokinin-1 (NK1) receptor. This can include binding to other proteins, lipids, filters, or the walls of the assay plate. High non-specific binding is a significant concern because it can mask the true specific binding signal, leading to an underestimation of the compound's affinity and potency, and ultimately resulting in inaccurate data. Some studies have suggested that at higher concentrations, this compound may exhibit off-target effects, such as calcium channel blockade, which could contribute to non-specific findings.[1]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration should be high enough to achieve significant and measurable binding to the NK1 receptor but low enough to minimize non-specific binding. This is typically determined by performing saturation binding experiments with radiolabeled this compound or competitive binding experiments with a known radiolabeled NK1 ligand. For competitive assays, a radioligand concentration at or below its dissociation constant (Kd) is recommended.[2] The goal is to find a concentration range where the specific binding signal is robust and constitutes a high percentage (ideally >80%) of the total binding.[2]
Q3: What are the typical signs of high non-specific binding in my assay?
A3: High non-specific binding is indicated by several factors:
-
Low Signal-to-Noise Ratio: The specific binding (Total Binding - Non-specific Binding) is a small fraction of the total binding.
-
High Background in Control Wells: Wells containing a high concentration of an unlabeled competitor (to block all specific sites) still show a high signal.
-
Inconsistent and Irreproducible Data: High variability between replicate wells and experiments.
-
Shallow Competition Curves: In competition assays, the displacement curve has a shallow slope, making it difficult to determine an accurate IC50 value.
Q4: What experimental factors can I modify to reduce non-specific binding?
A4: Several factors in your experimental protocol can be optimized:
-
Blocking Agents: Incorporate a blocking agent like Bovine Serum Albumin (BSA) (typically 0.1-1%) or casein into your assay buffer to saturate non-specific sites on your apparatus and in your tissue preparation.[3][4]
-
Buffer Composition: Adjust the pH and ionic strength of your assay buffer. Increasing the salt (e.g., NaCl) concentration can help disrupt electrostatic interactions that contribute to non-specific binding.[3]
-
Detergents: Adding a low concentration of a mild, non-ionic detergent (e.g., Tween-20, Triton X-100) can reduce hydrophobic interactions.[3]
-
Washing Steps: Increase the number and volume of washes with ice-cold wash buffer after incubation. Ensure the washing process is rapid to prevent the dissociation of specifically bound ligand.[5]
-
Filter Material: If using a filtration assay, test different types of filter paper, as some ligands may bind non-specifically to certain materials. Pre-soaking filters in the assay buffer containing a blocking agent is also recommended.[5]
Q5: Are there any known off-target effects of this compound that could be misinterpreted as non-specific binding?
A5: Yes. While this compound is highly selective for the NK1 receptor, some research indicates it may have off-target effects, particularly at higher concentrations. It has been shown to inhibit calcium channels and may have antinicotinic actions.[1][6] These interactions are considered non-specific in the context of NK1 receptor studies and can contribute to confounding results. This underscores the importance of using the lowest effective concentration of this compound and including appropriate controls to verify that the observed effects are mediated by NK1 receptor antagonism.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, competitive antagonist of the tachykinin neurokinin-1 (NK1) receptor.[7][8] It selectively binds to the NK1 receptor, preventing the endogenous ligand, Substance P (SP), from binding and activating the receptor.[7][9] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq proteins to initiate the phospholipase C signaling cascade, leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium.[9][10]
Q2: What is the reported binding affinity of this compound for the NK1 receptor?
A2: this compound exhibits high affinity for rodent NK1 receptors. Its reported affinity values vary slightly depending on the experimental system but are consistently in the low nanomolar range. For instance, the inhibition constant (Ki) for inhibiting [125I]-Bolton Hunter substance P binding to rat brain synaptosomes is approximately 2.9 nM.[11][12] In transfected cells expressing the rat NK1 receptor, radiolabeled [3H]this compound showed a dissociation constant (Kd) of about 1.22 nM.[13]
Q3: What are some general best practices for setting up a ligand binding assay to minimize non-specific binding from the start?
A3: To proactively reduce non-specific binding, consider the following:
-
Receptor Concentration: Use the lowest concentration of your receptor source (e.g., cell membranes, tissue homogenate) that still provides a robust and detectable specific binding signal.
-
Ligand Concentration: For competition assays, use a concentration of the radioligand that is at or below its Kd value to ensure that a significant portion is not bound non-specifically.[2]
-
Incubation Time and Temperature: Optimize incubation time to ensure the binding reaction reaches equilibrium without excessive degradation of the receptor or ligand. Perform incubations at the lowest practical temperature (e.g., 4°C or room temperature) to minimize hydrophobic interactions.
-
Define Non-Specific Binding Correctly: Always include a set of tubes where binding is measured in the presence of a saturating concentration of an unlabeled competitor to accurately define non-specific binding.[5][14]
Data Presentation
The following table summarizes key quantitative data for this compound, which is crucial for experimental design.
| Parameter | Value | Species/System | Reference |
| Ki (vs. [¹²⁵I]-BHSP) | 2.9 nM | Rat Brain Synaptosomes | [11][12] |
| IC₅₀ (vs. ³H-SP) | 10 nM | Rat Brain | [7] |
| Kd ([³H]this compound) | 1.22 ± 0.27 nM | CHO Cells (rat NK1 receptor) | [13] |
| pA₂ (vs. SP) | 7.16 | Guinea-pig Ileum | [7][8] |
| Off-Target IC₅₀ | 298 nM | [³H]-diltiazem binding (Ca²⁺ channel) | [1] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine Optimal this compound Concentration
This protocol provides a framework for a competitive binding assay using cell membranes expressing the NK1 receptor and a suitable radioligand (e.g., [³H]Substance P) to determine the IC₅₀ of this compound and assess non-specific binding.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Substance P (or other suitable NK1 radioligand)
-
Unlabeled Competitor (for NSB): High concentration of unlabeled Substance P (e.g., 1 µM)
-
Test Compound: this compound, serially diluted
-
Receptor Source: Cell membranes or tissue homogenate containing NK1 receptors
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold
-
Scintillation Cocktail and Counter
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around its expected Ki (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Assay Setup: Set up three groups of assay tubes/wells in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration ≈ Kd), and the receptor source.
-
Non-Specific Binding (NSB): Add a saturating concentration of unlabeled Substance P (e.g., 1 µM), radioligand, and the receptor source.
-
Competition: Add a serial dilution of this compound, radioligand, and the receptor source.
-
-
Incubation: Incubate all tubes at a defined temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter pre-soaked in assay buffer.[5]
-
Washing: Immediately wash the filters three to five times with a sufficient volume (e.g., 3-5 mL) of ice-cold wash buffer to remove unbound radioligand.[5]
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. The optimal concentration for functional assays would typically be in the range of this IC₅₀ value, where specific binding is high and non-specific binding is low.
-
Mandatory Visualization
Caption: Workflow for troubleshooting high non-specific binding.
Caption: Simplified signaling pathway of the NK1 receptor.
References
- 1. Antinociceptive activity of NK1 receptor antagonists: non-specific effects of racemic RP67580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. swordbio.com [swordbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of this compound, a tachykinin NK1 receptor antagonist, on a primary afferent‐evoked response of ventral roots in the neonatal rat spinal cord | Semantic Scholar [semanticscholar.org]
- 7. [this compound, a potent and selective substance P non-peptide antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]
- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uwec.edu [chem.uwec.edu]
Troubleshooting inconsistent behavioral responses with RP 67580
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent behavioral responses with the NK1 receptor antagonist, RP 67580.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of Substance P (SP), the preferred endogenous ligand for the NK1 receptor. This antagonism prevents the downstream signaling cascades typically initiated by SP binding. It is important to note that this compound displays a higher affinity for rat and mouse NK1 receptors compared to human receptors, a crucial consideration for translational research.[1]
Q2: What are the common behavioral assays in which this compound is used?
This compound is frequently used in preclinical behavioral research to investigate the role of the Substance P/NK1 receptor system in various physiological and pathological processes. Common applications include studies on:
-
Nociception and Pain: Particularly in models of inflammatory and neuropathic pain, such as the formalin test.[2][3][4]
-
Anxiety and Depression: Assays like the elevated plus-maze and light-dark box are used to assess anxiolytic or anxiogenic effects.[5][6]
-
Stress-Induced Behaviors: Investigating the role of the NK1 receptor in the behavioral responses to stress.
Q3: I am observing inconsistent anxiolytic/anxiogenic effects with this compound in my experiments. Why might this be happening?
Inconsistent findings regarding the effects of this compound on anxiety-like behaviors are not uncommon. Several factors can contribute to this variability:
-
Dose-Dependent Effects: The behavioral effects of this compound can be highly dose-dependent. Some studies have shown that at higher doses, this compound may produce sedative effects or even anxiogenic-like responses, which can confound the interpretation of results.[5]
-
Off-Target Effects: Evidence suggests that this compound may have off-target effects, including the blockade of calcium channels. This action is independent of NK1 receptor antagonism and can influence neuronal excitability and behavior.
-
Species and Strain Differences: The potency of this compound is higher in rats and mice compared to other species.[1][7] Furthermore, the genetic background of the animals can influence their behavioral responses to pharmacological agents.
-
Experimental Paradigm: The specific behavioral test used can influence the outcome. For instance, this compound has shown different profiles in the black-and-white box test compared to other anxiety paradigms.[5]
Troubleshooting Guides
Problem: Variable Results in Nociception Studies (e.g., Formalin Test)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Timing of Drug Administration | The formalin test has two distinct phases: an early, acute phase and a late, inflammatory phase. Ensure that the timing of this compound administration is appropriate to target the desired phase. For the late phase, administration is typically 15-30 minutes prior to formalin injection. |
| Route of Administration | Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common. However, for targeting central effects, intracerebroventricular (i.c.v.) or direct microinjections into specific brain regions may yield more consistent results and help delineate central versus peripheral mechanisms. |
| Vehicle Preparation and Stability | Improper dissolution or precipitation of this compound can lead to inconsistent dosing. Refer to the detailed vehicle preparation protocol below. Prepare fresh solutions for each experiment to avoid degradation. |
| Off-Target Effects | The potential for calcium channel blockade at higher doses can influence nociceptive thresholds independently of NK1 antagonism. Consider including a positive control for calcium channel blockers to assess this possibility. |
Quantitative Data Summary: this compound in the Formalin Test
| Study Focus | Animal Model | This compound Dose & Route | Key Findings |
| Stress-Induced Analgesia | Rat | Intra-VTA infusion | Prevented stress-induced analgesia in the late phase of the formalin test.[2] |
| Nociceptive Behavior | Mouse | Not specified | The formalin test shows two distinct phases of licking behavior: an early phase (0-5 min) and a late phase (20-30 min).[4] |
| Nociceptive Scoring | Rat | Subcutaneous injection | Nociceptive behaviors are scored based on posture and licking/biting of the injected paw. The late phase (15-90 min) is associated with inflammatory pain.[8] |
Problem: Conflicting Anxiolytic vs. Anxiogenic Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Baseline Anxiety Levels | The animal's baseline level of anxiety can impact the observed drug effect. Ensure consistent handling and habituation procedures to minimize stress. |
| Behavioral Test Parameters | Factors such as the lighting conditions in the testing room and the dimensions of the apparatus (e.g., elevated plus-maze, light-dark box) can significantly influence behavior and should be standardized. |
| Data Interpretation | It is crucial to analyze multiple behavioral parameters. For example, in the elevated plus-maze, a decrease in open-arm time might suggest anxiogenesis, but this should be considered alongside total distance traveled to rule out motor impairments. |
| Brain Region Specificity | The amygdala and hippocampus are key brain regions involved in anxiety and are rich in NK1 receptors.[6][9][10] The effect of this compound may depend on its concentration and action within these specific circuits. |
Quantitative Data Summary: this compound in Anxiety Models
| Behavioral Assay | Animal Model | This compound Dose & Route | Observed Effect |
| Black-and-White Box | Swiss albino mice | Not specified | Decreased exploratory behavior in the white section, suggesting a potential anxiogenic effect.[5] |
| Elevated Plus Maze | Mouse | Not specified | Ablation of NK1 receptor-expressing neurons in the amygdala increased anxiety-like behavior.[11] |
| Elevated Plus Maze | Rat | Intra-medial amygdala injection | Reduced anxiety-like behavior.[9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
Procedure:
-
Initial Solubilization: Dissolve the required amount of this compound powder in a small volume of DMSO. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of DMSO. Ensure the powder is fully dissolved by gentle vortexing.
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle by mixing Tween 80 and sterile 0.9% saline. A common final concentration for Tween 80 is 5-10%. For a 10% Tween 80 solution, mix 1 part Tween 80 with 9 parts saline.
-
Final Formulation: Add the this compound/DMSO stock solution to the Tween 80/saline vehicle to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤5%) to avoid toxicity. For example, to achieve a final concentration of 0.1 mg/mL with 5% DMSO and 10% Tween 80, you would mix 1 part of a 1 mg/mL this compound/DMSO stock with 9 parts of a 10% Tween 80/saline solution.
-
Administration: Administer the solution via i.p. injection at a volume of 5-10 mL/kg body weight.
Stability Note: It is recommended to prepare fresh solutions of this compound for each experiment. Long-term storage of the solution is not advised due to the potential for degradation and precipitation.
Visualizations
Signaling Pathway of Substance P/NK1 Receptor
References
- 1. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tachykinin NK-1 receptor antagonist, RP-67580, infused into the ventral tegmental area prevents stress-induced analgesia in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different behavioral profiles of the non-peptide substance P (NK1) antagonists CP-96,345 and this compound in Swiss albino mice in the black-and-white box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor-expressing neurons in the amygdala modulate morphine reward and anxiety behaviors in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Nociceptive Behaviors Induced by Formalin in the Glabrous and Hairy Skin of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin 1 receptor blockade in the medial amygdala attenuates alcohol drinking in rats with innate anxiety but not in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin1 − cholinergic receptor mechanisms in the medial Septum-Dorsal hippocampus axis mediates experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurokinin-1 Receptor-Expressing Neurons in the Amygdala Modulate Morphine Reward and Anxiety Behaviors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NK1 Receptor Antagonists: RP 67580 vs. CP-96345
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent non-peptide antagonists of the Neurokinin-1 (NK1) receptor: RP 67580 and CP-96345. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of therapeutics for pain, inflammation, depression, and chemotherapy-induced nausea and vomiting. This document synthesizes experimental data to offer an objective comparison of their performance, complete with detailed methodologies and visual representations of key biological and experimental pathways.
Executive Summary
This compound and CP-96345 are both potent and selective antagonists of the NK1 receptor. A critical distinguishing feature is their species selectivity. This compound demonstrates higher potency in rodent models, whereas CP-96345 is more potent in human and guinea pig systems. [1][2] This has significant implications for the translation of preclinical findings to clinical applications. Both compounds competitively inhibit the binding of Substance P and block its downstream signaling cascades.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and CP-96345, highlighting their binding affinities and functional antagonist potencies across different species and experimental systems.
Table 1: Comparative Binding Affinities (Ki/Kd in nM)
| Compound | Rat NK1 Receptor | Human NK1 Receptor | Guinea Pig NK1 Receptor |
| This compound | 2.9 - 4.16[3][4] | 194[5] | - |
| CP-96345 | 31 - 210[3][5] | 0.99[5] | - |
Table 2: Functional Antagonist Potency (pA2/pKB values)
| Compound | Assay System | Species | pA2/pKB |
| This compound | Phosphoinositide Breakdown | Mouse (cortical astrocytes) | 8.28[3] |
| Substance P-induced Contraction | Rat (urinary bladder) | 6.7[6] | |
| Septide-induced Contraction | Rat (urinary bladder) | 7.5[6] | |
| CP-96345 | Phosphoinositide Breakdown | Mouse (cortical astrocytes) | 7.08[3] |
| Substance P-induced Contraction | Rat (urinary bladder) | 5.7[6] | |
| Septide-induced Contraction | Rat (urinary bladder) | 6.5[6] |
Table 3: In Vivo Efficacy (ED50 in mg/kg)
| Compound | Model | Species | ED50 |
| This compound | Substance P-induced Contraction (i.v.) | Rat | 1.4[6] |
| Septide-induced Contraction (i.v.) | Rat | 0.076[6] | |
| CP-96345 | Substance P-induced Contraction (i.v.) | Rat | 5.0[6] |
| Septide-induced Contraction (i.v.) | Rat | 0.250[6] |
Table 4: Pharmacokinetic Parameters
| Compound | Species | Route | Cmax | Tmax | Bioavailability | Half-life (t1/2) |
| This compound | Rat | s.c. | - | - | - | - |
| CP-96345 | Rat | Oral | - | - | - | - |
| Human | Oral (40mg) | 0.7 mcg/mL | ~3 hours | - | - |
Note: Comprehensive, directly comparable pharmacokinetic data for both compounds is limited in the public domain. The provided data for CP-96345 is for the related compound Aprepitant.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
References
- 1. In silico screening of neurokinin receptor antagonists as a therapeutic strategy for neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RP 67580 and Other Non-Peptide NK1 Antagonists in Preclinical Research
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of RP 67580, a potent non-peptide neurokinin-1 (NK1) receptor antagonist, against other key players in its class. This document provides a detailed overview of supporting experimental data, methodologies, and relevant signaling pathways.
This guide delves into the efficacy of this compound in relation to other non-peptide NK1 antagonists, providing a comparative analysis based on key preclinical data. The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in numerous physiological processes, including pain transmission, inflammation, and emesis. The development of non-peptide antagonists for the NK1 receptor has been a significant area of research for new therapeutics.
Comparative Efficacy: A Data-Driven Overview
This compound has demonstrated potent and selective antagonism at the NK1 receptor, particularly in rodent models.[1][2][3] Its efficacy has been benchmarked against other non-peptide antagonists, most notably (+/-)-CP-96,345. The following table summarizes the key quantitative data from comparative studies.
| Parameter | This compound | (+/-)-CP-96,345 | CP-C1 | Species/Tissue | Reference |
| Binding Affinity (Ki) | 2.9 nM | 31 nM | - | Rat brain synaptosomes | [1][2] |
| Binding Affinity (KD) | 1.22 ± 0.27 nM | - | - | Transfected CHO cells (rat NK1 receptor) | [4] |
| Functional Antagonism (pA2) | 8.28 | 7.08 | - | Cultured mouse cortical astrocytes | [1][2] |
| In Vivo Efficacy (ED50) | 0.04 mg/kg (i.v.) | - | - | Inhibition of SP-induced plasma extravasation (rat urinary bladder) | [5] |
| In Vivo Efficacy (ED50) | 0.15 mg/kg (i.v.) | - | - | Inhibition of antidromic nerve stimulation-induced plasma extravasation (rat hind paw) | [5] |
| In Vivo Efficacy (ED50) | 0.07 mg/kg (s.c.) | - | - | Phenylbenzoquinone-induced writhing (mouse) | [5] |
| In Vivo Efficacy (ED50) | 3.7 mg/kg (s.c.) | - | - | Formalin test (mouse) | [5] |
Experimental Protocols
The data presented above were generated using a variety of established experimental protocols. Below are detailed methodologies for two key types of assays used to characterize and compare NK1 receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the inhibition constant (Ki) of this compound and other non-peptide antagonists for the NK1 receptor.
Materials:
-
Crude synaptosomes from rat brain tissue or membranes from cells expressing the NK1 receptor.
-
Radioligand: [¹²⁵I]-Bolton Hunter substance P ([¹²⁵I]-BHSP).
-
Test compounds: this compound, (+/-)-CP-96,345, etc.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Crude synaptosomes are prepared from rat brain tissue through a series of homogenization and centrifugation steps.
-
Incubation: A fixed concentration of the radioligand ([¹²⁵I]-BHSP) is incubated with the synaptosomal preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide Breakdown Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding to the NK1 receptor.
Objective: To determine the functional antagonist potency (pA2) of this compound and other non-peptide antagonists.
Materials:
-
Test compounds: this compound, (+/-)-CP-96,345, etc.
-
Lithium chloride (LiCl).
-
Trichloroacetic acid (TCA).
-
Ion-exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Culture: Cortical astrocytes are cultured to confluence.
-
Pre-incubation: Cells are pre-incubated with the test antagonist at various concentrations.
-
Stimulation: The NK1 receptor agonist ([Pro⁹]SP) is added to stimulate the activation of phospholipase C. LiCl is included to inhibit the breakdown of inositol (B14025) phosphates.
-
Extraction: The reaction is stopped by the addition of TCA.
-
Separation and Quantification: The accumulated inositol phosphates are separated from other cellular components using ion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is measured. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated.[1][2]
Visualizing the Molecular Landscape
To better understand the context of these experimental findings, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow.
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The available data consistently highlight this compound as a highly potent and selective non-peptide NK1 receptor antagonist, particularly when compared to other early-generation compounds like (+/-)-CP-96,345 in rodent models.[1][2] Its high binding affinity and functional antagonist activity, coupled with its in vivo efficacy in models of pain and inflammation, underscore its value as a research tool for investigating the physiological roles of Substance P and the NK1 receptor.[5] It is important to note that this compound exhibits species selectivity, with a higher affinity for rat and mouse NK1 receptors compared to human receptors.[3][6][7] This characteristic should be a key consideration in the design and interpretation of translational research studies. Further research with a broader range of newer non-peptide NK1 antagonists would be beneficial for a more comprehensive contemporary comparison.
References
- 1. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Non-peptide antagonists, CP-96,345 and this compound, distinguish species variants in tachykinin NK1 receptors : WestminsterResearch [westminsterresearch.westminster.ac.uk]
A Comparative Analysis of the Potency of NK1 Receptor Antagonists RP 67580 and L-733,060 in Rodent Models
In the landscape of neuropharmacological research, the Substance P (SP) neurokinin-1 (NK1) receptor system is a critical target for the development of novel therapeutics for a range of disorders, including pain, inflammation, and mood disorders. This guide provides a detailed comparison of two prominent non-peptide NK1 receptor antagonists, RP 67580 and L-733,060, with a specific focus on their relative potency in preclinical rodent models. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Executive Summary
The available preclinical data from rodent models suggests that This compound is demonstrably more potent than L-733,060 as an NK1 receptor antagonist . This difference in potency is particularly evident in in vitro receptor binding and functional assays conducted in rat and mouse tissues. While both compounds show efficacy in vivo, direct comparative studies are limited, necessitating a careful evaluation of data from independent experiments. It is also crucial to note the species-specific affinity of these compounds, with this compound showing a preference for rodent NK1 receptors and L-733,060 exhibiting high affinity for the human NK1 receptor.
Quantitative Potency Comparison
To facilitate a clear comparison, the following tables summarize the quantitative data on the potency of this compound and L-733,060 from various experimental paradigms in rodent models.
In Vitro Potency
| Parameter | This compound | L-733,060 | Rodent Species | Assay | Reference |
| Ki (nM) | 2.9[1][2] | No direct rodent data available | Rat | [¹²⁵I]-BHSP Binding (Brain Synaptosomes) | [1][2] |
| 4.16 ± 0.59[3] | Rat | [³H]SP Binding (Brain Membranes) | [3] | ||
| KD (nM) | 1.22 ± 0.27 | No direct rodent data available | Rat | [³H]this compound Binding (Transfected CHO cells with rat NK1R) | [4] |
| pA2 | 8.28[1][2] | No direct rodent data available | Mouse | [Pro⁹]SP-induced Phosphoinositide Breakdown (Cortical Astrocytes) | [1][2] |
| 7.16 (vs. SP)[3] | Guinea Pig | Substance P-induced Contractions (Ileum) | [3] | ||
| 7.59 (vs. Septide)[3] | Guinea Pig | Septide-induced Contractions (Ileum) | [3] | ||
| Estimated Affinity (nM) | 0.8 (human NK1R) | Not specified (in CHO cells) | Substance P-induced [Ca²⁺]i Mobilisation | [5] |
Note: The available data for L-733,060's in vitro potency in rodent systems is limited. The provided affinity for L-733,060 was determined in cells expressing the human NK1 receptor.
In Vivo Potency
| Parameter | This compound | L-733,060 | Rodent Species | Model | Reference |
| ED₅₀ (mg/kg) | 0.04 (i.v.) | No direct comparable data available | Rat | SP-induced Plasma Extravasation (Urinary Bladder) | [3] |
| 0.15 (i.v.) | Rat | Antidromic Nerve Stimulation-induced Plasma Extravasation (Hind Paw Skin) | [3] | ||
| 0.07 (s.c.) | No direct comparable data available | Mouse | Phenylbenzoquinone-induced Writhing (Analgesia) | [3] | |
| 3.7 (s.c.) | Mouse | Formalin Test (Analgesia) | [3] | ||
| ID₅₀ (µg/kg) | 0.6 (i.v.)[6] | 212 ± 19 (i.v.)[5] | Rat | Electrical Stimulation-induced Neurogenic Plasma Extravasation (Dura Mater) | [5][6] |
Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway
Both this compound and L-733,060 exert their effects by competitively antagonizing the binding of Substance P (SP) to the NK1 receptor, a G-protein coupled receptor (GPCR).[7] The binding of SP to the NK1 receptor triggers a cascade of intracellular signaling events.[8][9] This pathway is central to numerous physiological processes, including pain transmission, inflammation, and emotional responses.
The primary signaling mechanism involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration ([Ca²⁺]i).[10][11] DAG, along with calcium, activates protein kinase C (PKC). The NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[11] By blocking the initial binding of SP, this compound and L-733,060 inhibit these downstream signaling events.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
NK1 Receptor Binding Assay (Rat Brain)
This assay quantifies the affinity of a compound for the NK1 receptor.
-
Tissue Preparation: Rat brains are dissected, and specific regions (e.g., cortex) are homogenized in a buffered solution. The homogenate is centrifuged to isolate the crude membrane fraction containing the NK1 receptors.[3][4]
-
Binding Reaction: The membranes are incubated with a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P or [¹²⁵I]-Bolton Hunter Substance P) and varying concentrations of the unlabeled competitor drug (this compound or L-733,060).[1][2][3]
-
Separation and Detection: The reaction is terminated by rapid filtration, separating the bound from the unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the antagonist's affinity for the receptor.[3]
Neurogenic Plasma Extravasation in Rat Dura Mater
This in vivo model assesses the ability of an antagonist to inhibit neurogenic inflammation, a process implicated in migraine pathophysiology.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral vein is cannulated for the administration of drugs and a fluorescent dye (e.g., Evans blue), which binds to albumin.[12]
-
Stimulation: The trigeminal ganglion is electrically stimulated, which triggers the release of neuropeptides like Substance P from sensory nerve endings in the dura mater, leading to increased vascular permeability.[5][6]
-
Drug Administration: this compound or L-733,060 is administered intravenously prior to the electrical stimulation.
-
Quantification of Extravasation: After a set period, the animals are perfused to remove intravascular dye. The dura mater is dissected, and the extravasated Evans blue dye is extracted and quantified spectrophotometrically.[13]
-
Data Analysis: The amount of extravasated dye in treated animals is compared to that in vehicle-treated controls to determine the dose-dependent inhibitory effect of the antagonist, from which an ID₅₀ (the dose causing 50% inhibition) is calculated.[5][6]
Discussion and Conclusion
It is important for researchers to consider the species selectivity of these compounds when designing and interpreting experiments. This compound is a valuable tool for investigating the role of the NK1 receptor in rodent models of disease.[14] L-733,060, while also active in rodents, may be more relevant for studies aiming to translate findings to human physiology, given its high affinity for the human NK1 receptor.[15]
References
- 1. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Interaction of the substance P receptor antagonist this compound with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-peptide neurokinin1 receptor antagonist, this compound, blocks neurogenic plasma extravasation in the dura mater of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurogenic plasma extravasation in the rat nasal mucosa is potentiated by peptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Effects of the tachykinin NK1 receptor antagonist, this compound, on central cardiovascular and behavioural effects of substance P, neurokinin A and neurokinin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
RP 67580: A Comparative Analysis of its Selectivity for the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profile of the non-peptide NK1 receptor antagonist, RP 67580, in comparison to other notable antagonists.
This guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the neurokinin-1 (NK1) receptor, benchmarked against other key non-peptide antagonists such as Aprepitant, CP-96,345, and Maropitant. The data presented herein is intended to support research and drug development efforts targeting the tachykinin receptor family.
Comparative Selectivity Profile of Non-Peptide NK1 Receptor Antagonists
The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and comparator compounds for the human NK1, NK2, and NK3 receptors. This quantitative data facilitates a direct comparison of the potency and selectivity of these antagonists.
| Compound | NK1 (Ki/IC50, nM) | NK2 (Ki/IC50, nM) | NK3 (Ki/IC50, nM) | Selectivity (NK2/NK1) | Selectivity (NK3/NK1) |
| This compound | 2.9 (rat brain)[1] | >10,000[1] | >10,000[1] | >3448 | >3448 |
| Aprepitant | 0.1 (human)[2] | 4500 (human)[2] | 300 (human)[2] | 45,000 | 3,000 |
| CP-96,345 | 31 (rat brain)[1] | >10,000 | >10,000 | >322 | >322 |
| Maropitant | Data not available | Data not available | Data not available |
Note: Data for this compound and CP-96,345 were determined using rat brain preparations, while data for Aprepitant was determined using human cloned receptors. Direct comparison should be made with this in consideration. While precise Ki or IC50 values for this compound against NK2 and NK3 receptors are not available, studies have shown it to have little to no affinity at concentrations up to 10,000 nM.[1]
Understanding the Selectivity of this compound
The data clearly demonstrates that this compound is a potent and highly selective antagonist for the NK1 receptor. Its affinity for the NK1 receptor is in the low nanomolar range, while its affinity for NK2 and NK3 receptors is significantly lower, indicating a favorable selectivity profile for targeting NK1-mediated signaling pathways.
Experimental Protocols
The determination of binding affinities and functional activities of these compounds relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
NK1 Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
References
Validating NK1 Receptor Involvement: A Comparative Guide to RP 67580 and Other Key Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurokinin-1 (NK1) receptor antagonist RP 67580 with other widely used antagonists: aprepitant (B1667566), fosaprepitant (B1673561), and CP-96,345. This document outlines their performance based on experimental data, offers detailed experimental protocols for key assays, and visualizes the underlying signaling pathways to aid in the validation of NK1 receptor involvement in various physiological and pathological processes.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its primary ligand, Substance P, are integral to a multitude of biological functions, including pain transmission, inflammation, and emesis. The development of antagonists targeting the NK1 receptor has been a significant focus in drug discovery for conditions ranging from chemotherapy-induced nausea and vomiting (CINV) to mood disorders. This compound, a non-peptide antagonist, has been a valuable tool in preclinical research for elucidating the role of the NK1 receptor, particularly in rodent models. This guide provides a comparative analysis of this compound against other notable NK1 receptor antagonists to assist researchers in selecting the appropriate tool for their validation studies.
Comparative Performance of NK1 Receptor Antagonists
The selection of an appropriate NK1 receptor antagonist is critical for the specific experimental context, with considerations for species selectivity and in vitro potency. The following table summarizes the binding affinities (Ki) and functional potencies (pA2) of this compound, aprepitant, fosaprepitant (the prodrug of aprepitant), and CP-96,345 for the human and rat NK1 receptors.
| Antagonist | Receptor Species | Binding Affinity (Ki, nM) | Functional Potency (pA2) |
| This compound | Rat | 2.9[1] | 8.28[1] |
| Human | ~50-fold lower than rat | - | |
| Aprepitant | Human | 0.2 | - |
| Fosaprepitant | Human | Prodrug of Aprepitant | - |
| CP-96,345 | Human | 0.4 | - |
| Rat | 31[1] | 7.08[1] |
Note: Data is compiled from various sources and direct comparison should be made with caution. The significant species-dependent affinity of this compound and CP-96,345 is a crucial factor in experimental design.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key in vitro assays used to characterize NK1 receptor antagonists.
NK1 Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human or rat NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Substance P.
-
Test Compound: this compound or other antagonists.
-
Non-specific Binding Control: High concentration of an unlabeled NK1 receptor agonist (e.g., Substance P).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P instead of the test compound.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Substance P-Induced Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the NK1 receptor, specifically the production of inositol (B14025) phosphates upon agonist stimulation.
Materials:
-
Cell Line: Cells stably expressing the human or rat NK1 receptor (e.g., CHO or HEK293 cells).
-
Labeling Medium: Inositol-free medium supplemented with [³H]myo-inositol.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Agonist: Substance P.
-
Test Compound: this compound or other antagonists.
-
Quenching Solution: Ice-cold 10% trichloroacetic acid (TCA).
-
Anion Exchange Resin.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Seed cells in a multi-well plate and grow to near confluency.
-
Label the cells by incubating with labeling medium for 24-48 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of Substance P (typically at its EC₈₀) for 30-60 minutes.
-
Terminate the reaction by adding ice-cold TCA.
-
Extract the inositol phosphates by anion exchange chromatography.
-
Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ of the antagonist and calculate the pA₂ value to quantify its potency.
Signaling Pathways and Experimental Workflows
Understanding the molecular cascades initiated by NK1 receptor activation is fundamental to interpreting experimental results. The following diagrams, created using the DOT language for Graphviz, illustrate the primary NK1 receptor signaling pathway and a typical experimental workflow for antagonist validation.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating NK1 Receptor Involvement.
Conclusion
This compound remains a potent and selective tool for investigating the role of the NK1 receptor, particularly in preclinical rodent models. However, its species-dependent affinity necessitates careful consideration when translating findings to human systems. For studies involving human receptors, antagonists such as aprepitant and CP-96,345, which exhibit high affinity for the human NK1 receptor, are more appropriate choices. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their study design, ultimately contributing to a deeper understanding of NK1 receptor pharmacology and its therapeutic potential.
References
The Significance of RP 68651 in Confirming Specific NK1 Receptor Blockade: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a receptor antagonist is a critical step in preclinical and clinical studies. This guide provides a comparative analysis of RP 68651 and its role as a crucial tool for confirming that the observed pharmacological effects of its active enantiomer, RP 67580, are mediated specifically through the neurokinin-1 (NK1) receptor. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
The tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] Consequently, NK1 receptor antagonists have been a major focus of drug development. To validate the on-target effects of these antagonists, a rigorous experimental approach is necessary, often employing a stereoisomer with significantly lower or no activity at the target receptor as a negative control.
RP 68651 is the inactive enantiomer of this compound, a potent and selective non-peptide NK1 receptor antagonist.[2] Due to its stereochemical properties, RP 68651 exhibits negligible affinity for the NK1 receptor, making it an ideal negative control in experiments designed to confirm that the effects of this compound are specifically due to NK1 receptor blockade.[2] Studies have shown that while this compound effectively inhibits cardiovascular and behavioral responses to SP, RP 68651 does not modify these central responses.[2]
Comparative Binding Affinities of NK1 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound, its inactive enantiomer RP 68651, and other commonly used NK1 receptor antagonists. This data highlights the significant difference in potency between this compound and RP 68651, reinforcing the latter's suitability as a negative control.
| Compound | Target | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | NK1 Receptor | Rat | [3H]SP Binding | 4.16 | [3] | |
| NK1 Receptor | Rat | [125I]-BHSP Binding | 2.9 | [4][5] | ||
| RP 68651 | NK1 Receptor | Rat | SP-induced responses | - | Inactive | [2] |
| Aprepitant | NK1 Receptor | Human | Radioligand Binding | 0.1 - 0.12 | [6][7][8] | |
| CP-96,345 | NK1 Receptor | Human | [125I]-SP Displacement | 0.2 - 0.5 | [9] | |
| L-733,060 | NK1 Receptor | Human | [Ca2+]i Mobilization | 0.8 | [10] |
Experimental Protocols
To differentiate the specific NK1 receptor-mediated effects from non-specific actions, two key in vitro assays are commonly employed: radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from the NK1 receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the NK1 receptor (e.g., CHO-hNK1R cells).
-
Radioligand: [3H]Substance P or [125I]-Bolton Hunter Substance P.
-
Test compounds: this compound, RP 68651, and other antagonists.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or vehicle for total binding and a saturating concentration of an unlabeled ligand for non-specific binding).
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Substance P-Induced Inositol (B14025) Phosphate (B84403) Accumulation Assay
This functional assay measures the ability of an antagonist to block the downstream signaling cascade initiated by Substance P binding to the NK1 receptor, which is coupled to the Gq protein and activates the phospholipase C (PLC) pathway.
Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit Substance P-stimulated inositol phosphate production.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-hNK1R cells).
-
[3H]myo-inositol.
-
Substance P.
-
Test compounds: this compound, RP 68651, and other antagonists.
-
Lithium chloride (LiCl) solution.
-
Perchloric acid.
-
Potassium carbonate.
-
Dowex AG1-X8 resin.
-
Scintillation fluid.
Procedure:
-
Cell Labeling: Culture cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with LiCl (to inhibit inositol monophosphatase) and the test compound or vehicle for a specified time.
-
Stimulation: Add Substance P to stimulate the NK1 receptors and incubate for a defined period.
-
Extraction: Terminate the reaction by adding perchloric acid. Neutralize the extracts with potassium carbonate.
-
Separation: Apply the extracts to Dowex AG1-X8 columns to separate the [3H]inositol phosphates from free [3H]myo-inositol.
-
Quantification: Elute the [3H]inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration-response curve for the antagonist's inhibition of Substance P-induced inositol phosphate accumulation and calculate the IC50 value.
Visualizing the Molecular Mechanisms and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the NK1 receptor signaling pathways and a typical experimental workflow for confirming specific receptor blockade.
Caption: NK1 Receptor Gq Signaling Pathway.
Caption: NK1 Receptor Gs Signaling Pathway.
Caption: Experimental Workflow for Specificity Confirmation.
Conclusion
The use of RP 68651 as a negative control is indispensable for unequivocally demonstrating that the pharmacological effects of this compound are mediated through specific blockade of the NK1 receptor. The stark contrast in binding affinity and functional activity between these two enantiomers provides a robust framework for validating on-target effects. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can confidently establish the specificity of their NK1 receptor antagonists, a critical step in the development of novel therapeutics targeting this important receptor.
References
- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the tachykinin NK1 receptor antagonist, this compound, on central cardiovascular and behavioural effects of substance P, neurokinin A and neurokinin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higher potency of this compound, in the mouse and the rat compared with other nonpeptide and peptide tachykinin NK1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RP 67580: A Guide for Laboratory Professionals
Researchers and drug development professionals handling RP 67580 must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of this potent and selective NK1 receptor antagonist.
Immediate Safety and Disposal Plan
The primary step in the disposal of this compound, as with any laboratory chemical, is to consult your institution's Environmental Health and Safety (EHS) department. Disposal regulations can vary based on location and the specific nature of the waste (e.g., solid compound, in solution).
Key Disposal Steps:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer-provided SDS for specific disposal instructions. While a generic SDS suggests that the material should be held for appropriate disposal and not allowed to enter drains, the specific SDS for this compound will provide the most accurate guidance.
-
Contact EHS: Inform your EHS office about the intent to dispose of this compound. They will provide guidance on proper waste stream segregation, labeling, and pickup procedures.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. It should be collected in a designated, properly labeled, and sealed container.
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name "(3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol (this compound)" and any hazard symbols as indicated in the SDS.
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area until it is collected by EHS or a licensed waste disposal contractor.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for EHS professionals to determine the appropriate disposal method.
| Property | Value |
| Molecular Weight | 438.57 g/mol |
| Formula | C₂₉H₃₀N₂O₂ |
| Purity | ≥97% (HPLC) |
| Storage Temperature | -20°C |
| Solubility | Soluble to 100 mM in ethanol (B145695) and to 50 mM in DMSO |
Disposal Workflow
The following diagram outlines the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Detailed methodologies for experiments involving this compound should include a dedicated section on waste disposal. This section should align with the procedures outlined above. All materials that come into contact with this compound, including personal protective equipment (PPE), contaminated glassware, and solutions, should be considered hazardous waste and disposed of according to institutional protocols.
Note on Incompatible Materials: The generic safety information indicates that this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Avoid mixing this compound waste with these materials.
Personal protective equipment for handling RP 67580
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Personal Protective Equipment, and Disposal Protocols for the Potent and Selective NK1 Receptor Antagonist, RP 67580.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective tachykinin NK1 receptor antagonist. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling.
| Property | Value |
| Chemical Name | (3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol |
| Molecular Formula | C₂₉H₃₀N₂O₂ |
| Molecular Weight | 438.57 g/mol |
| CAS Number | 135911-02-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol (B145695) and DMSO |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
Due to its potent biological activity, a stringent PPE protocol is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, low-linting coveralls or lab coat with tight-fitting cuffs- Double-gloving (nitrile or latex)- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Solution Preparation and Handling | - Disposable lab coat- Nitrile or latex gloves- ANSI-approved safety glasses with side shields |
| General Laboratory Use | - Lab coat- Nitrile or latex gloves- Safety glasses |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe preparation and use.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental release and ensure regulatory compliance.
Waste Segregation
All waste generated from handling this compound must be considered hazardous. Segregate waste into the following categories:
-
Solid Waste: Contaminated PPE (gloves, lab coats, shoe covers), weigh paper, and plasticware.
-
Liquid Waste: Unused solutions of this compound and solvent washes from cleaning glassware.
-
Sharps Waste: Contaminated needles and syringes.
Disposal Workflow
The following diagram illustrates the logical flow for the disposal of this compound waste.
Caption: Disposal workflow for waste contaminated with this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring the integrity of their work and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
